Monononyl Phthalate-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₁₇H₂₀D₄O₄ |
|---|---|
Molecular Weight |
296.39 |
Synonyms |
1,2-Benzenedicarboxylic Acid Monononyl Ester-d4; Nonyl Alcohol Phthalate-d4; Phthalic Acid Monononyl Ester-d4; Mono(n-nonyl) Phthalate-d4; |
Origin of Product |
United States |
Foundational & Exploratory
Monononyl Phthalate-d4 CAS number and molecular weight
This technical guide provides a comprehensive overview of Monononyl Phthalate-d4, including its chemical properties, applications in research, and relevant experimental methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Core Properties of this compound
This compound is the deuterated form of Monononyl Phthalate (B1215562), a metabolite of the plasticizer Diisononyl Phthalate (DINP). Its primary application in research is as an internal standard for the quantification of phthalates in various matrices.
| Property | Value | Citations |
| CAS Number | 2514564-42-0 | [1][2] |
| Unlabeled CAS Number | 24539-59-1 | [1][3] |
| Molecular Formula | C₁₇H₂₀D₄O₄ | [1][3] |
| Molecular Weight | 296.39 g/mol | [1][3] |
Toxicological and Pharmacokinetic Data of Phthalates
For other phthalate monoesters, such as Mono-2-ethylhexyl phthalate (MEHP-d4), the elimination half-life has been estimated to be approximately 3.5 ± 1.4 hours after oral administration in human volunteers[4]. The clearance of phthalates is generally rapid, with the liver being the main site of metabolism[5][6].
Experimental Protocols
This compound is principally used as an internal standard in isotope dilution analysis to ensure the accuracy and precision of phthalate quantification in complex samples. Below is a representative experimental protocol for the analysis of Monononyl Phthalate in a biological matrix using LC-MS/MS.
Objective: To quantify the concentration of Monononyl Phthalate in human urine using this compound as an internal standard.
Materials:
-
Human urine samples
-
Monononyl Phthalate analytical standard
-
This compound internal standard solution (e.g., 1 µg/mL in methanol)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Standard and Quality Control Preparation:
-
Prepare a stock solution of Monononyl Phthalate in methanol.
-
Create a series of calibration standards by spiking control urine with the Monononyl Phthalate stock solution to achieve a concentration range (e.g., 0.5 to 100 ng/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
-
-
Sample Preparation:
-
Thaw urine samples at room temperature.
-
To a 1 mL aliquot of each urine sample, calibration standard, and QC sample, add a known amount of the this compound internal standard solution (e.g., 50 µL of a 1 µg/mL solution).
-
Vortex mix the samples for 30 seconds.
-
Proceed with Solid Phase Extraction (SPE) to clean up the samples and concentrate the analytes. Condition the SPE cartridges according to the manufacturer's instructions.
-
Load the samples onto the SPE cartridges.
-
Wash the cartridges to remove interferences.
-
Elute the analytes with an appropriate solvent (e.g., acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis (e.g., 100 µL of 50:50 methanol:water).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: e.g., 0.4 mL/min.
-
Injection Volume: e.g., 10 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for both Monononyl Phthalate and this compound.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of Monononyl Phthalate to the peak area of this compound against the concentration of the calibration standards.
-
Determine the concentration of Monononyl Phthalate in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Phthalates
Phthalate diesters are metabolized in the body to their corresponding monoesters, which are the biologically active forms. This initial hydrolysis is followed by further oxidative metabolism. The diagram below illustrates this general metabolic pathway.
Caption: General metabolic pathway of a phthalate diester to its monoester and subsequent oxidative metabolites.
Isotope Dilution Analysis Workflow
The use of this compound as an internal standard is central to the isotope dilution analysis workflow. This method provides high accuracy by correcting for sample loss during preparation and for matrix effects during analysis.
Caption: Workflow for quantitative analysis using isotope dilution with this compound.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Exposome-Explorer - Mono-n-octyl phthalate (MnOP) (Compound) [exposome-explorer.iarc.fr]
- 3. fda.gov.tw [fda.gov.tw]
- 4. Kinetics of the phthalate metabolites mono-2-ethylhexyl phthalate (MEHP) and mono-n-butyl phthalate (MnBP) in male subjects after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of phthalate ester pharmacokinetics in mammalian species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. db.cngb.org [db.cngb.org]
Synthesis and Isotopic Labeling of Monononyl Phthalate-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Monononyl Phthalate-d4. This deuterated standard is crucial for a variety of research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification methods. The methodologies detailed below are based on established principles of organic synthesis and isotopic labeling.
Synthetic Strategy
The synthesis of this compound (MNP-d4) is approached in a two-step sequence. The first step involves the deuteration of the aromatic ring of phthalic anhydride (B1165640) via a heterogeneous catalytic hydrogen-deuterium exchange reaction. The resulting phthalic anhydride-d4 is then subjected to a mono-esterification reaction with 1-nonanol to yield the desired product. This strategy ensures the selective incorporation of deuterium (B1214612) atoms onto the phthalate (B1215562) backbone.
Experimental Protocols
Step 1: Synthesis of Phthalic Anhydride-3,4,5,6-d4
This procedure details the deuteration of phthalic anhydride using a palladium on carbon catalyst with deuterium oxide as the deuterium source.
Materials:
-
Phthalic anhydride (1.0 eq)
-
Palladium on carbon (10 wt. %)
-
Aluminum powder
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate
Procedure:
-
To a dried reaction flask under an inert atmosphere (Argon or Nitrogen), add phthalic anhydride, 10% Pd/C, and aluminum powder.
-
Add D₂O to the flask.
-
The reaction mixture is stirred vigorously at 120 °C for 24-48 hours. The progress of the reaction can be monitored by ¹H NMR by taking small aliquots.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the catalyst.
-
The filtrate is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude phthalic anhydride-d4.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford pure phthalic anhydride-3,4,5,6-d4.
Step 2: Synthesis of this compound
This procedure describes the mono-esterification of phthalic anhydride-d4 with 1-nonanol.
Materials:
-
Phthalic anhydride-3,4,5,6-d4 (1.0 eq)
-
1-Nonanol (1.0-1.2 eq)
-
Pyridine (B92270) (catalytic amount)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve phthalic anhydride-d4 in toluene.
-
Add 1-nonanol and a catalytic amount of pyridine to the solution.
-
The reaction mixture is heated to reflux (approximately 110-120 °C) for 4-6 hours. The reaction can be monitored by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The resulting crude this compound is purified by column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate as the eluent.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Notes |
| Chemical Formula | C₁₇H₂₀D₄O₄ | - |
| CAS Number | 2514564-42-0 | For the deuterated compound. The unlabeled CAS is 24539-59-1.[1][2][3] |
| Molecular Weight | 296.39 g/mol | Calculated based on the isotopic composition.[1][3] |
| Isotopic Purity | > 98 atom % D | Typically achieved with the described deuteration method. Purity should be confirmed by mass spectrometry. |
| Chemical Purity | > 98% | Determined by HPLC or GC analysis after purification. |
| Typical Yield | Step 1: 70-85% Step 2: 60-75% | Yields are representative and can vary based on reaction scale and optimization. |
| Appearance | White to off-white solid | [4] |
| Solubility | Chloroform, DMSO, Methanol (Slightly) | [4] |
Characterization
The structure and isotopic incorporation of the final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show a significant reduction or absence of signals in the aromatic region (δ 7.5-7.8 ppm) corresponding to the deuterated positions. The signals for the nonyl chain protons should be present.
-
²H NMR will show a signal in the aromatic region, confirming the presence and location of the deuterium atoms.
-
¹³C NMR will show the expected signals for the carbon skeleton.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight of the deuterated compound and can be used to determine the isotopic distribution (M, M+1, M+2, M+3, M+4).[5][6]
Mandatory Visualization
The following diagram illustrates the synthetic workflow for this compound.
Caption: Synthetic workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mono-n-Nonyl Phthalate-3,4,5,6-d4 | LGC Standards [lgcstandards.com]
- 3. scbt.com [scbt.com]
- 4. This compound CAS#: [m.chemicalbook.com]
- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and characterization of phthalates from Brevibacterium mcbrellneri that cause cytotoxicity and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Monononyl Phthalate-d4: Physicochemical Characteristics and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the physicochemical characteristics of Monononyl Phthalate-d4, a critical component in modern analytical chemistry. It details its properties, its essential role as a deuterated internal standard in mass spectrometry, and the experimental protocols for its application.
Core Physicochemical Characteristics
This compound is a deuterated form of Monononyl Phthalate, where four hydrogen atoms on the benzene (B151609) ring have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis.[1][2] Its physical and chemical properties are nearly identical to its non-deuterated counterpart, with the key difference being its molecular weight.
The table below summarizes the key physicochemical data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₂₀D₄O₄ | [3][4][5] |
| Molecular Weight | 296.39 g/mol | [3][5] |
| Unlabeled CAS Number | 24539-59-1 | [3][4] |
| Appearance | White to Off-White Solid | [6] |
| Melting Point | 42 - 44°C | [6] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [6] |
| Storage Temperature | Refrigerator | [6] |
The Role of Deuterated Internal Standards in Quantitative Analysis
In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), achieving accuracy and precision is paramount.[1] Deuterated internal standards are considered the "gold standard" because they exhibit nearly identical chemical and physical behavior to the analyte of interest.[1][7][8]
By introducing a known amount of this compound into a sample at the beginning of the preparation process, it acts as a perfect mimic for the endogenous Monononyl Phthalate.[1] Any loss of the target analyte during sample extraction, cleanup, or variations in ionization efficiency within the mass spectrometer is mirrored by the deuterated standard.[1][7] This allows for highly accurate quantification because the ratio of the analyte's signal to the internal standard's signal remains constant, correcting for potential errors.[7]
The workflow for using a deuterated internal standard is a foundational process in bioanalytical and environmental testing.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. scbt.com [scbt.com]
- 4. mono-n-Nonyl Phthalate-3,4,5,6-d4 | LGC Standards [lgcstandards.com]
- 5. clearsynth.com [clearsynth.com]
- 6. This compound CAS#: [m.chemicalbook.com]
- 7. texilajournal.com [texilajournal.com]
- 8. researchgate.net [researchgate.net]
Monononyl Phthalate-d4: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Monononyl Phthalate-d4, a deuterated internal standard crucial for accurate quantification in various analytical methodologies. Ensuring the integrity of this standard is paramount for reliable experimental outcomes. This document outlines the factors affecting its stability, provides recommended storage protocols, and details relevant experimental procedures.
Core Stability and Storage Recommendations
Proper storage and handling are critical to maintain the chemical and isotopic purity of this compound. The primary concerns are preventing chemical degradation and deuterium-hydrogen (H/D) exchange.
Storage Conditions Summary
The recommended storage conditions for this compound, based on information from various suppliers and best practices for deuterated standards, are summarized below. Adherence to these conditions will help maximize the shelf-life and preserve the integrity of the compound.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C for long-term storage (solid) 2-8°C for short-term storage (solution) | Minimizes chemical degradation and reduces solvent evaporation from solutions.[1][2] |
| Light | Protect from light | Prevents potential photodegradation. Storing in amber vials or in the dark is recommended.[2] |
| Moisture | Store in a dry environment | Minimizes hydrolysis of the ester and prevents H/D exchange.[1][3] Use of a desiccator for solid forms is advisable.[1] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | Prevents oxidation.[2][4] |
| Container | Tightly sealed, amber glass vials | Prevents contamination, solvent evaporation, and light exposure.[1][2] |
| Form | Solid (lyophilized powder) is preferred for long-term storage | More stable than solutions.[1] |
| Re-analysis | After three years, the compound should be re-analyzed for chemical purity before use. | To ensure the integrity of the standard over extended storage periods. |
Chemical Stability and Degradation Pathways
The general mechanism for base-catalyzed hydrolysis of a phthalate (B1215562) monoester is illustrated below.
Caption: Base-catalyzed hydrolysis of Monononyl Phthalate.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Standard Solutions
This protocol describes the preparation of a deuterated internal standard stock solution and subsequent working solutions for use in analytical methods such as LC-MS or GC-MS.
-
Equilibration: Before opening, allow the vial containing the solid this compound to equilibrate to room temperature to prevent condensation of atmospheric moisture.[1]
-
Reconstitution (Stock Solution):
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Under an inert atmosphere, accurately weigh the required amount of the standard.
-
Dissolve the solid in a high-purity aprotic solvent (e.g., acetonitrile, methanol).[1] Avoid acidic or basic aqueous solutions to prevent H/D exchange.[2]
-
Quantitatively transfer the solution to a Class A volumetric flask and dilute to the final volume with the chosen solvent.
-
Stopper the flask and mix thoroughly.
-
-
Storage of Stock Solution: Store the stock solution in a tightly sealed amber vial at -20°C for long-term storage or 2-8°C for short-term storage.[1][2]
-
Preparation of Working Solution:
-
On the day of the experiment, allow the stock solution to warm to room temperature.
-
Perform serial dilutions of the stock solution with the appropriate solvent (often the mobile phase or a compatible solvent) to create a working solution at the desired concentration.
-
Caption: Workflow for preparing standard solutions.
Protocol 2: Assessment of Chemical Purity
The chemical purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
HPLC Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic or gradient elution with a mixture of methanol (B129727) and water. A common starting point is a 75:25 (v/v) methanol:water mixture.
-
Detection: UV detection at approximately 230 nm.
-
Procedure:
-
Prepare a calibration curve using a freshly prepared set of standards of known concentrations.
-
Inject a known concentration of the this compound solution being tested.
-
Determine the purity by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
-
GC-MS Method:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection: Splitless injection.
-
Temperature Program: A suitable temperature program should be developed to ensure good separation of the analyte from any potential impurities.
-
Detection: Mass spectrometry in full scan mode to identify any degradation products and in selected ion monitoring (SIM) mode for quantification.
-
Procedure:
-
Prepare a calibration curve using freshly prepared standards.
-
Analyze the test solution.
-
Assess purity by comparing the integrated peak area of the analyte to the total area of all peaks. The mass spectrum can confirm the identity of the main peak and any impurities.
-
Conclusion
The stability of this compound is crucial for its use as an internal standard. By adhering to the recommended storage conditions of low temperature, protection from light and moisture, and the use of appropriate solvents, researchers can ensure the long-term integrity of this standard. Regular verification of chemical purity using established analytical methods is recommended, especially for lots that have been in storage for extended periods.
References
Unraveling the Molecular Fragmentation of Monononyl Phthalate-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the mass spectrum of Monononyl Phthalate-d4, a deuterated internal standard crucial for accurate quantification of its non-deuterated counterpart in various matrices. Understanding its fragmentation pattern is paramount for developing robust analytical methods in toxicology, environmental monitoring, and pharmaceutical research. This document outlines the predicted mass spectral data, proposes a detailed fragmentation pathway, and provides a general experimental protocol for its analysis.
Predicted Mass Spectrum Data
The mass spectrum of this compound is characterized by specific ion fragments that arise from predictable cleavage patterns of the ester and alkyl chain. The presence of four deuterium (B1214612) atoms on the aromatic ring results in a characteristic mass shift for fragments containing this moiety. The predicted quantitative data for the major ions are summarized in the table below.
| m/z (predicted) | Proposed Ion Structure | Description |
| 296.39 | [C₁₇H₂₀D₄O₄]⁺ | Molecular Ion (M⁺) |
| 171.06 | [C₈HD₄O₄]⁺ | Fragment resulting from the loss of the nonyl radical. |
| 153.05 | [C₈HD₄O₃]⁺ | Protonated phthalic anhydride-d4, a characteristic fragment for phthalates. This is often the base peak. |
| 125.04 | [C₇HD₄O₂]⁺ | Formed by the loss of CO from the m/z 153 fragment. |
| 79.05 | [C₆D₄H]⁺ | Deuterated benzene (B151609) ring fragment resulting from further fragmentation. |
Proposed Fragmentation Pathway
The fragmentation of this compound upon electron ionization (EI) is expected to follow established pathways for phthalate (B1215562) esters, primarily involving cleavage of the ester group and rearrangements of the alkyl chain. The initial ionization event forms the molecular ion at m/z 296.39. Subsequent fragmentation proceeds as follows:
-
Loss of the Nonyl Radical: The primary fragmentation event is the cleavage of the C-O bond between the carbonyl group and the nonyl chain, leading to the loss of a nonyl radical (•C₉H₁₉). This results in the formation of a stable acylium ion at m/z 171.06.
-
Formation of Protonated Phthalic Anhydride-d4: A hallmark of phthalate mass spectra is the formation of a protonated phthalic anhydride (B1165640) ion. For this compound, this involves a rearrangement process, likely a McLafferty-type rearrangement, resulting in the characteristic and often most abundant ion at m/z 153.05. This ion's high stability makes it a prominent feature in the spectrum.[1][2]
-
Further Fragmentation: The protonated phthalic anhydride-d4 ion can undergo further fragmentation by losing a molecule of carbon monoxide (CO) to form the ion at m/z 125.04. Subsequent fragmentation can lead to the formation of a deuterated benzene ring fragment at m/z 79.05.
The proposed fragmentation pathway is visualized in the following diagram:
General Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a general protocol for the analysis of this compound using Gas Chromatography coupled with Mass Spectrometry (GC-MS). This method is widely applicable for the separation and identification of phthalates in various sample matrices.
1. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in a high-purity solvent such as hexane (B92381) or ethyl acetate. Create a series of working standards by serial dilution to the desired concentration range.
-
Sample Extraction (if applicable): For complex matrices (e.g., biological fluids, environmental samples), a liquid-liquid extraction or solid-phase extraction (SPE) is typically required to isolate the analyte and remove interfering substances. The choice of extraction solvent and SPE sorbent will depend on the sample matrix.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: An Agilent 7890 GC system or equivalent.
-
Mass Spectrometer: An Agilent 5977 MS or equivalent single quadrupole or tandem mass spectrometer.
-
GC Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating phthalates.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet: Split/splitless injector. For trace analysis, splitless mode is preferred.
-
Injector Temperature: 280 °C
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final Hold: Hold at 280 °C for 10 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Full Scan (e.g., m/z 50-550) for qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) of the characteristic ions (e.g., m/z 153.05, 171.06, 296.39) is recommended for enhanced sensitivity and selectivity.
-
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and the presence of the characteristic ions in its mass spectrum.
-
Confirm the fragmentation pattern by comparing the acquired spectrum with the predicted fragmentation pathway and reference spectra if available.
This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. The predicted data and proposed fragmentation pathway serve as a valuable reference for method development and data interpretation in research and analytical laboratories.
References
Monononyl Phthalate-d4 in Metabolic Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the critical role of Monononyl Phthalate-d4 as an internal standard in the metabolic research of diisononyl phthalate (B1215562) (DINP), a widely used plasticizer with potential endocrine-disrupting properties. Accurate quantification of DINP metabolites is paramount for assessing human exposure and understanding its metabolic fate. This document provides a comprehensive overview of DINP metabolism, detailed experimental protocols for in vitro and in vivo studies, and analytical methodologies for metabolite quantification, underscoring the indispensable application of this compound in achieving precise and reliable results.
Introduction: The Significance of Deuterated Standards in Phthalate Research
Phthalates are ubiquitous environmental contaminants, and understanding their metabolic pathways is crucial for assessing their potential impact on human health. Diisononyl phthalate (DINP) is a complex mixture of isomers used extensively as a plasticizer. Due to its non-covalent binding to polymer matrices, DINP can leach from consumer products, leading to widespread human exposure.
Metabolic studies of DINP rely on the accurate measurement of its metabolites in biological matrices such as urine. Deuterium-labeled internal standards, such as this compound, are indispensable tools in these analytical workflows.[1][2] They are chemically identical to their non-labeled counterparts but have a distinct mass, allowing for precise quantification by mass spectrometry. The use of isotope dilution mass spectrometry, employing stable isotope-labeled internal standards, is considered the gold standard for analyzing substances at very low concentrations, which is often the case for phthalate metabolites in biological samples. This compound is commercially available from various chemical suppliers.[1][2][3]
Metabolic Pathways of Diisononyl Phthalate (DINP)
The metabolism of DINP is a multi-step process primarily occurring in the liver. It involves an initial hydrolysis followed by oxidative modifications.
Phase I Metabolism:
-
Hydrolysis: DINP is first hydrolyzed by carboxylesterases to its monoester, monoisononyl phthalate (MINP).[4][5][6] This initial step is crucial as the monoester is often considered more biologically active than the parent diester.
-
Oxidation: The alkyl chain of MINP undergoes further oxidation, primarily catalyzed by Cytochrome P450 (CYP) enzymes .[7][8] This results in the formation of several key oxidative metabolites:
-
Mono(carboxyisooctyl) phthalate (MCIOP)
-
Mono(hydroxyisononyl) phthalate (MHINP)
-
Mono(oxoisononyl) phthalate (MOINP)
-
These oxidative metabolites are the most abundant and reliable biomarkers of DINP exposure found in urine, as MINP is often present at very low or undetectable levels.
Phase II Metabolism:
The hydroxylated metabolites can undergo glucuronidation, a process that increases their water solubility and facilitates their excretion from the body.
References
- 1. scbt.com [scbt.com]
- 2. mono-n-Nonyl Phthalate-3,4,5,6-d4 | LGC Standards [lgcstandards.com]
- 3. Search Result [intlab.org]
- 4. scite.ai [scite.ai]
- 5. Inhibitory effects of phthalate esters (PAEs) and phthalate monoesters towards human carboxylesterases (CESs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
An In-Depth Technical Guide to Utilizing Monononyl Phthalate-d4 as a Tracer for In Vivo Studies
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the application of Monononyl Phthalate-d4 (MNP-d4) as a stable isotope tracer for in vivo research. While direct in vivo pharmacokinetic data for MNP-d4 is limited, this document leverages extensive research on analogous deuterated phthalates, particularly Diisononyl Phthalate (B1215562) (DINP), to establish a robust framework for study design, experimental execution, and data interpretation. The primary application of MNP-d4 is to differentiate an administered dose from background environmental exposure, enabling precise pharmacokinetic and metabolism studies. This guide details the metabolic pathways of nonyl phthalates, provides representative experimental protocols, summarizes key quantitative data from analogous studies, and offers visualizations to clarify complex processes.
Introduction to Phthalate Tracers in In Vivo Research
Phthalates are ubiquitous environmental contaminants, which presents a significant challenge for in vivo studies aiming to understand their absorption, distribution, metabolism, and excretion (ADME). The use of stable isotope-labeled tracers, such as this compound, is a critical technique to overcome this obstacle. By introducing a known amount of the deuterated compound, researchers can accurately track the administered dose and its metabolites, distinguishing them from the unlabeled phthalates present from background exposure.[1]
MNP-d4, a deuterated isotopologue of Monononyl Phthalate, serves as an ideal tracer due to its chemical identity with the endogenous compound, while its increased mass allows for distinct detection using mass spectrometry. This enables precise quantification of the tracer and its metabolites in various biological matrices.
Metabolism of Monononyl Phthalate
The in vivo metabolism of Monononyl Phthalate is expected to follow the established pathways for high molecular weight phthalates like Diisononyl Phthalate (DINP).[2][3] The metabolic cascade is initiated by hydrolysis of the parent diester (e.g., DINP) to its monoester, Monononyl Phthalate (MNP). MNP then undergoes a series of Phase I oxidation reactions, primarily in the liver, to form more polar, excretable metabolites.[3]
The key metabolic steps are:
-
Phase I Metabolism:
-
Phase II Metabolism:
-
Glucuronidation: The oxidized metabolites can be conjugated with glucuronic acid to increase their water solubility and facilitate urinary excretion.[6]
-
The oxidized metabolites are considered the most sensitive biomarkers for exposure assessment due to their higher abundance in urine compared to the parent monoester.[2][5]
Experimental Protocols
The following is a representative protocol for an in vivo study using this compound as a tracer, based on established methodologies for analogous compounds.[1][7]
4.1 Study Design
-
Test Animals: Select an appropriate animal model (e.g., rats, mice). House animals in controlled conditions to minimize background phthalate exposure.[8]
-
Dosing: Administer this compound orally. A representative dose, based on a human study with deuterium-labeled DINP, is 1.27 mg/kg body weight.[1] The tracer should be dissolved in a suitable vehicle (e.g., corn oil).
-
Sample Collection: Collect urine and blood samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours post-administration) to characterize the pharmacokinetic profile.
4.2 Sample Preparation and Analysis
-
Urine Sample Preparation:
-
Thaw urine samples to room temperature.
-
To an aliquot of urine, add a solution of β-glucuronidase to deconjugate the metabolites.
-
Incubate the mixture.
-
Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.
-
Elute the analytes and evaporate to dryness.
-
Reconstitute the residue in a suitable solvent for analysis.
-
-
Analytical Method:
-
Utilize High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) for the sensitive and selective quantification of MNP-d4 and its oxidized metabolites.[9]
-
Monitor for the specific mass transitions of MNP-d4, OH-MNP-d4, oxo-MNP-d4, and cx-MNP-d4.
-
Quantitative Data and Pharmacokinetic Parameters
The following tables summarize pharmacokinetic data from in vivo studies of deuterated phthalates analogous to this compound. This data provides a valuable reference for what can be expected in a study with MNP-d4.
Table 1: Urinary Excretion of Deuterated DINP Metabolites in Humans [1][4]
| Metabolite | Percentage of Administered Dose in Urine (48h) |
| OH-MINP | 20.2% |
| cx-MINP | 10.7% |
| oxo-MINP | 10.6% |
| MINP | 2.2% |
| Total | 43.6% |
Table 2: Elimination Half-Lives of Deuterated Phthalate Metabolites in Humans
| Compound | Metabolite | Elimination Half-Life (t½) | Reference |
| D-labeled DINP | OH- and oxo-MINP | ~12 hours (second phase) | [1] |
| D-labeled DINP | cx-MINP | ~18 hours (second phase) | [1] |
| D4-MEHP | D4-MEHP | 3.5 ± 1.4 hours | [7] |
| D4-MnBP | D4-MnBP | 1.9 ± 0.5 hours | [7] |
Data Interpretation and Considerations
-
Metabolite Profiling: The relative abundance of the oxidized metabolites (OH-MNP, oxo-MNP, cx-MNP) will provide insights into the extent of Phase I metabolism. In human studies with DINP, the oxidized metabolites are far more abundant in urine than the primary monoester.[1][5]
-
Pharmacokinetic Modeling: The concentration-time data for MNP-d4 and its metabolites in plasma and urine can be used to develop pharmacokinetic models to estimate key parameters such as clearance, volume of distribution, and bioavailability.
-
Species Differences: It is important to note that significant species differences can exist in phthalate metabolism. For example, rodents may exhibit different patterns of metabolism and excretion compared to primates.[10][11]
Conclusion
This compound is a valuable tool for conducting precise in vivo studies of nonyl phthalate ADME. By leveraging the established methodologies and data from analogous deuterated phthalates, researchers can design and execute robust experiments to accurately characterize the pharmacokinetic profile and metabolic fate of Monononyl Phthalate. The use of HPLC-MS/MS for analysis ensures the high sensitivity and specificity required for tracer studies. The information presented in this guide provides a solid foundation for researchers, scientists, and drug development professionals to confidently incorporate this compound into their in vivo research programs.
References
- 1. Di-iso-nonylphthalate (DINP) metabolites in human urine after a single oral dose of deuterium-labelled DINP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Biological Monitoring of Diisononyl Phthalate and Diisodecyl Phthalate: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of the phthalate DiNP on reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oxidative Metabolites of Diisononyl Phthalate as Biomarkers for Human Exposure Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predictability of human pharmacokinetics of diisononyl phthalate (DINP) using chimeric mice with humanized liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics of the phthalate metabolites mono-2-ethylhexyl phthalate (MEHP) and mono-n-butyl phthalate (MnBP) in male subjects after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal Research: Reporting In Vivo Experiments: The ARRIVE guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Overview of phthalate ester pharmacokinetics in mammalian species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview of phthalate ester pharmacokinetics in mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Sourcing and Purity Assessment of Monononyl Phthalate-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial sources for Monononyl Phthalate-d4, a crucial internal standard for various analytical applications. Furthermore, it outlines detailed methodologies for the verification of its chemical and isotopic purity, ensuring the accuracy and reliability of experimental data.
Commercial Availability
This compound is available from several reputable suppliers of stable isotope-labeled compounds. The table below summarizes key information from various vendors to facilitate procurement.
| Supplier | Catalog Number | Stated Chemical Purity | Stated Isotopic Purity (atom % D) | CAS Number |
| Santa Cruz Biotechnology | sc-212433 | Information available on lot-specific Certificate of Analysis | Information available on lot-specific Certificate of Analysis | 2514564-42-0 |
| Clearsynth | CS-S-1354 | High quality, Certificate of Analysis provided | Certificate of Analysis provided | Not specified |
| LGC Standards | D-7578 | min 98% | 99 atom % D | 2514564-42-0 |
| CDN Isotopes | D-7492 (related compound) | 98% | 99 atom % D | 1398065-94-5 |
Purity Assessment Methodologies
The purity of this compound is typically established through a combination of chromatographic and spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is employed to determine chemical purity by identifying and quantifying any unlabeled phthalate (B1215562) or other organic impurities. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy serves as a powerful tool for confirming the isotopic enrichment and providing an absolute measure of purity.
Experimental Protocol 1: Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general procedure for assessing the chemical purity of this compound using GC-MS with an internal standard.
1. Materials and Reagents:
-
This compound sample
-
Unlabeled Monononyl Phthalate reference standard
-
High-purity solvent (e.g., Hexane or Ethyl Acetate)
-
Internal Standard (IS) solution of known concentration (e.g., a different deuterated phthalate not present in the sample)
-
GC-MS system equipped with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)
2. Sample Preparation:
-
Accurately weigh a known amount of the this compound sample and dissolve it in a precise volume of the chosen solvent to create a stock solution of known concentration.
-
Prepare a series of calibration standards by spiking known concentrations of the unlabeled Monononyl Phthalate reference standard into solutions containing a constant concentration of the internal standard.
-
Prepare the this compound sample for analysis by adding a known amount of the internal standard solution.
3. GC-MS Analysis:
-
Injector: Splitless mode, 250 °C
-
Oven Program: Initial temperature of 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Data Acquisition: Full scan mode to identify any potential impurities. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity in quantification.
4. Data Analysis:
-
Identify the peaks corresponding to this compound, unlabeled Monononyl Phthalate, and the internal standard based on their retention times and mass spectra.
-
Generate a calibration curve by plotting the ratio of the peak area of the unlabeled Monononyl Phthalate to the internal standard against the concentration of the unlabeled standard.
-
Calculate the concentration of any unlabeled Monononyl Phthalate impurity in the deuterated sample using the calibration curve.
-
Express the chemical purity as the percentage of this compound relative to the total integrated peak area of all components.
Experimental Protocol 2: Determination of Isotopic Purity by Quantitative NMR (qNMR)
This protocol describes the use of ¹H qNMR to determine the isotopic enrichment of this compound.
1. Materials and Reagents:
-
This compound sample
-
High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal calibration standard of known purity and concentration (e.g., Maleic Anhydride)
-
NMR spectrometer (≥400 MHz recommended)
2. Sample Preparation:
-
Accurately weigh a known amount of the this compound sample and the internal calibration standard into an NMR tube.
-
Add a precise volume of the deuterated solvent to dissolve the sample and standard completely.
3. NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
Sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1 value).
-
A 90° pulse angle.
-
A sufficient number of scans to achieve a high signal-to-noise ratio.
-
4. Data Analysis:
-
Process the NMR spectrum, including phasing and baseline correction.
-
Integrate the signals corresponding to the protons of this compound and the protons of the internal standard.
-
The purity of the this compound can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
-
Isotopic enrichment is determined by comparing the integral of the residual proton signals in the deuterated positions with the integral of a non-deuterated proton signal within the same molecule.
Logical Workflow for Sourcing and Purity Verification
The following diagram illustrates the logical workflow from sourcing to the final verification of this compound purity.
Caption: Workflow for sourcing and verifying the purity of this compound.
Methodological & Application
Monononyl Phthalate-d4 as an Internal Standard for GC/MS Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Monononyl Phthalate-d4 as an internal standard in the quantification of phthalates by Gas Chromatography/Mass Spectrometry (GC/MS). The use of a deuterated internal standard is a robust method to correct for variations in sample preparation and instrument response, ensuring accurate and reliable results.[1]
Introduction
Phthalates are a class of synthetic chemicals widely used as plasticizers to increase the flexibility and durability of plastics.[1] Due to their widespread use in consumer products, packaging, and medical devices, there is a growing concern about human exposure and potential health risks, including endocrine disruption.[1] Consequently, regulatory bodies worldwide have set limits for phthalate (B1215562) levels in various products.
Accurate quantification of phthalates is crucial, and the isotope dilution technique, employing a stable isotope-labeled internal standard like this compound, is the gold standard for this purpose.[1] This deuterated analog exhibits nearly identical chemical and physical properties to its non-labeled counterpart, allowing it to effectively mimic the analyte's behavior throughout the analytical process, from extraction to detection.[1]
Principle of Isotope Dilution GC/MS
In this method, a known amount of this compound is added to the sample prior to extraction and cleanup. The sample is then processed, and the extract is analyzed by GC/MS. The gas chromatograph separates the various components of the sample, and the mass spectrometer detects and quantifies the target phthalates and the deuterated internal standard. Because the internal standard experiences the same potential losses as the native analyte during sample processing, the ratio of the native analyte's response to the internal standard's response provides a more accurate quantification than external standard methods.
The following diagram illustrates the fundamental principle of using an internal standard for quantification.
Caption: Workflow for quantification using an internal standard.
Experimental Protocols
Extreme care must be taken to avoid phthalate contamination from laboratory equipment and solvents. It is recommended to use glassware that has been thoroughly cleaned and rinsed with high-purity solvents. Avoid using plastic materials wherever possible.[2][3]
Protocol 1: Analysis of Phthalates in Liquid Samples (e.g., Beverages, Water)
3.1.1. Materials and Reagents
-
Solvents: n-Hexane (or isohexane), Acetone (high purity, phthalate-free)[2][3]
-
This compound solution (e.g., 10 µg/mL in a suitable solvent)
-
Phthalate standards mix
-
Sodium sulfate (B86663) (anhydrous, baked at 400°C)
-
Glassware: Separatory funnels, volumetric flasks, vials with PTFE-lined caps[1]
3.1.2. Sample Preparation (Liquid-Liquid Extraction)
-
Measure a known volume of the liquid sample (e.g., 100 mL) into a separatory funnel.
-
Spike the sample with a known amount of the this compound internal standard solution.
-
Add 50 mL of n-hexane and shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic (upper) layer.
-
Repeat the extraction twice more with 50 mL portions of n-hexane.
-
Combine the organic extracts.
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the concentrated extract to a GC vial for analysis.
Protocol 2: Analysis of Phthalates in Solid Samples (e.g., Polymers, Sediments)
3.2.1. Materials and Reagents
-
Solvents: Dichloromethane (B109758), n-Hexane (high purity, phthalate-free)
-
This compound solution
-
Phthalate standards mix
-
Activated copper granules (for sulfur removal if necessary)
-
Solid Phase Extraction (SPE) cartridges (e.g., Florisil)
3.2.2. Sample Preparation (Soxhlet or Ultrasonic Extraction)
-
Weigh a known amount of the homogenized solid sample (e.g., 1-5 g) into an extraction thimble or vessel.
-
Spike the sample with a known amount of the this compound internal standard solution.
-
Extract the sample with a suitable solvent (e.g., a mixture of dichloromethane and n-hexane) using a Soxhlet apparatus for 6-8 hours or an ultrasonic bath for 30 minutes.
-
If sulfur is present, pass the extract through a column containing activated copper granules.
-
Concentrate the extract to a small volume (e.g., 1-2 mL).
-
Perform a cleanup step using SPE if necessary to remove interfering compounds.
-
Elute the phthalates from the SPE cartridge and concentrate the eluate to a final volume of 1 mL.
-
Transfer the final extract to a GC vial for analysis.
The following diagram outlines the general experimental workflow for sample analysis.
Caption: A generalized workflow for phthalate analysis.
GC/MS Parameters
The following are typical GC/MS parameters for phthalate analysis. These should be optimized for the specific instrument and application.
Table 1: Typical GC/MS Conditions
| Parameter | Value |
| Gas Chromatograph | |
| Injection Port | Splitless mode, 280°C[4] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min[5] |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[5] |
| Oven Program | Initial temp 60°C for 2 min, ramp to 220°C at 20°C/min, then to 300°C at 5°C/min, hold for 5 min[5] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[3] |
| Source Temperature | 230°C[3] |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 2: Example SIM Ions for Selected Phthalates and this compound
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Di-n-butyl phthalate (DBP) | 149 | 223 | 205 |
| Di(2-ethylhexyl) phthalate (DEHP) | 149 | 167 | 279 |
| Monononyl Phthalate | 149 | 293 | - |
| This compound (IS) | 153 | 297 | - |
Note: The specific ions for Monononyl Phthalate will depend on the fragmentation pattern. The d4 label will result in a +4 Da shift for fragments containing the benzene (B151609) ring.
Data Presentation and Performance
The use of this compound as an internal standard provides excellent performance for the quantification of a wide range of phthalates. The following tables present illustrative data on the method's performance. Actual performance may vary depending on the matrix and instrumentation.
Table 3: Illustrative Linearity and Detection Limits
| Analyte | Calibration Range (µg/L) | Correlation Coefficient (r²) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) |
| Di-n-butyl phthalate (DBP) | 1 - 200 | > 0.995 | 0.3 | 1.0 |
| Di(2-ethylhexyl) phthalate (DEHP) | 1 - 200 | > 0.995 | 0.5 | 1.5 |
| Di-n-octyl phthalate (DNOP) | 1 - 200 | > 0.995 | 0.4 | 1.2 |
Table 4: Illustrative Recovery and Precision Data
| Analyte | Spiking Level (µg/L) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Di-n-butyl phthalate (DBP) | 50 | 98.5 | 4.2 |
| Di(2-ethylhexyl) phthalate (DEHP) | 50 | 102.1 | 5.8 |
| Di-n-octyl phthalate (DNOP) | 50 | 95.7 | 6.1 |
Note: The data in Tables 3 and 4 are for illustrative purposes and are based on typical performance characteristics of isotope dilution GC/MS methods for phthalate analysis.
Conclusion
The use of this compound as an internal standard in GC/MS analysis provides a highly accurate, precise, and robust method for the quantification of phthalates in a variety of matrices. By compensating for analytical variations, this isotope dilution approach is essential for generating reliable data for research, quality control, and regulatory compliance. The detailed protocols and performance data presented here serve as a valuable resource for laboratories involved in the analysis of these important environmental and industrial compounds.
References
- 1. gcms.cz [gcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 4. New analytical method for determination of phthalates in wastewater by on line lc-gc-ms using the totad interface and fraction collector [ri.conicet.gov.ar]
- 5. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Phthalates in Environmental Samples using Monononyl Phthalate-d4 by LC/MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust and sensitive method for the quantification of various phthalates in environmental samples using Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS). The protocol incorporates Monononyl Phthalate-d4 as an internal standard to ensure accuracy and precision. Detailed experimental procedures, including sample preparation, chromatographic conditions, and mass spectrometric parameters, are provided. Quantitative data is summarized for easy reference, and a logical workflow is visualized to guide the user through the process.
Introduction
Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of various consumer and industrial products.[1] Their widespread use has led to ubiquitous environmental contamination, raising concerns due to their potential endocrine-disrupting properties and other adverse health effects.[1] Consequently, sensitive and reliable analytical methods are crucial for monitoring phthalate (B1215562) levels in diverse matrices.
Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) has emerged as a preferred technique for phthalate analysis due to its high selectivity, sensitivity, and ability to handle complex sample matrices without the need for derivatization.[2] The use of a stable isotope-labeled internal standard is essential for accurate quantification, as it compensates for variations in sample preparation and instrumental response. This application note proposes the use of this compound as an internal standard for the quantification of a range of phthalate esters.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
This protocol is a general guideline and may require optimization for specific sample matrices.
-
Sample Collection: Collect 100 mL of the aqueous environmental sample in a pre-cleaned glass container.
-
Internal Standard Spiking: Spike the sample with a known concentration of this compound solution in methanol.
-
Extraction:
-
Transfer the spiked sample to a glass separatory funnel.
-
Add 30 mL of dichloromethane (B109758) and shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic (bottom) layer.
-
Repeat the extraction twice more with 30 mL of dichloromethane each time.
-
-
Drying and Concentration:
-
Combine the organic extracts and pass them through a glass column containing anhydrous sodium sulfate (B86663) to remove any residual water.
-
Evaporate the solvent to near dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 80:20 methanol:water) and transfer to an autosampler vial for LC/MS/MS analysis.
LC/MS/MS Instrumentation and Conditions
The following are typical starting conditions and may require optimization based on the specific instrument and target analytes.
Liquid Chromatography (LC) System:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol |
| Gradient | See Table 1 |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Table 1: Example LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 20 | 80 |
| 2.0 | 20 | 80 |
| 10.0 | 0 | 100 |
| 12.0 | 0 | 100 |
| 12.1 | 20 | 80 |
| 15.0 | 20 | 80 |
Mass Spectrometry (MS/MS) System:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions
Specific MRM transitions for each phthalate and this compound need to be optimized by infusing individual standard solutions. Table 2 provides a list of common phthalates and their expected precursor ions. The product ions and collision energies should be determined empirically.
Table 2: Precursor Ions for Common Phthalates
| Analyte | Abbreviation | Precursor Ion (m/z) [M+H]⁺ |
| Dimethyl phthalate | DMP | 195.1 |
| Diethyl phthalate | DEP | 223.1 |
| Dibutyl phthalate | DBP | 279.2 |
| Benzyl butyl phthalate | BBP | 313.2 |
| Di(2-ethylhexyl) phthalate | DEHP | 391.3 |
| Di-n-octyl phthalate | DNOP | 391.3 |
| Diisononyl phthalate | DINP | 419.3 |
| This compound (IS) | MNP-d4 | [To be determined] |
Note: The precursor ion for this compound will be higher than that of the unlabeled monononyl phthalate due to the deuterium (B1214612) labeling. This will need to be determined based on the specific labeled positions.
Data Presentation
Quantitative data should be compiled to assess the method's performance. The following tables provide a template for presenting such data.
Table 3: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | R² |
| DMP | 1 - 100 | >0.99 |
| DEP | 1 - 100 | >0.99 |
| DBP | 1 - 100 | >0.99 |
| BBP | 1 - 100 | >0.99 |
| DEHP | 2 - 200 | >0.99 |
| DNOP | 2 - 200 | >0.99 |
| DINP | 5 - 500 | >0.99 |
Table 4: Method Performance - LOD, LOQ, Accuracy, and Precision
| Analyte | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |
| DMP | 0.3 | 1.0 | 95-105 | <10 |
| DEP | 0.3 | 1.0 | 96-104 | <10 |
| DBP | 0.5 | 1.5 | 92-108 | <15 |
| BBP | 0.5 | 1.5 | 94-106 | <15 |
| DEHP | 1.0 | 3.0 | 90-110 | <15 |
| DNOP | 1.0 | 3.0 | 91-109 | <15 |
| DINP | 2.0 | 6.0 | 88-112 | <20 |
Note: The data presented in Tables 3 and 4 are representative and should be generated during method validation.
Visualizations
Experimental Workflow
Caption: Workflow for Phthalate Quantification.
Logical Relationship of Quantification
Caption: Principle of Internal Standard Quantification.
Conclusion
This application note provides a comprehensive framework for the development and implementation of an LC/MS/MS method for the quantification of phthalates in environmental samples using this compound as an internal standard. The detailed protocols and structured data presentation will aid researchers in establishing a reliable and accurate analytical workflow. As with any analytical method, proper validation in the specific matrix of interest is crucial to ensure data quality and regulatory compliance.
References
Application Note and Protocol for the Quantification of Phthalate Metabolites in Human Urine Using Monononyl Phthalate-d4 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phthalates are ubiquitous environmental contaminants and potential endocrine disruptors. Biomonitoring of phthalate (B1215562) exposure is crucial for assessing potential health risks. Since phthalates are rapidly metabolized in the body, the analysis of their metabolites in urine provides a reliable measure of recent exposure. This application note details a robust and sensitive method for the simultaneous quantification of multiple phthalate metabolites in human urine using solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure accuracy and precision, Monononyl Phthalate-d4 is employed as an internal standard to correct for matrix effects and variations during sample preparation and analysis.
Principle of the Method
The analytical procedure involves several key steps. First, the urine sample is subjected to enzymatic hydrolysis to deconjugate the glucuronidated phthalate metabolites. Following hydrolysis, the sample is spiked with the internal standard, this compound. The sample is then cleaned up and the analytes are concentrated using solid-phase extraction. Finally, the extract is analyzed by LC-MS/MS, which provides high selectivity and sensitivity for the quantification of the target phthalate metabolites. The use of an isotope-labeled internal standard is critical for accurate quantification by correcting for analyte losses during sample processing and for variations in instrument response.
Experimental Protocols
3.1. Materials and Reagents
-
Standards: Analytical standards of target phthalate metabolites and this compound.
-
Enzyme: β-glucuronidase from E. coli K12.
-
Solvents: HPLC-grade methanol (B129727), acetonitrile, water, and acetic acid.
-
Buffers: Ammonium (B1175870) acetate (B1210297).
-
SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Bond Elut Plexa).
-
Urine Samples: Human urine collected in polypropylene (B1209903) containers and stored at -20°C until analysis.
3.2. Sample Preparation
-
Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex the samples to ensure homogeneity. Centrifuge at 3,000 rpm for 5 minutes to pellet any precipitate.
-
Internal Standard Spiking: Transfer 1.0 mL of the clear urine supernatant to a clean glass tube. Add a known amount of this compound internal standard solution.
-
Enzymatic Hydrolysis: Add 250 µL of 1 M ammonium acetate buffer (pH 6.5) and 10 µL of β-glucuronidase solution (approx. 140 U/mg).[1] Vortex gently.
-
Incubation: Incubate the mixture at 37°C for 90 minutes in a shaking water bath to ensure complete deconjugation of the metabolites.[2]
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the incubated urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the phthalate metabolites with 3 mL of acetonitrile.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
3.3. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% acetic acid in water.[1]
-
Mobile Phase B: 0.1% acetic acid in acetonitrile.[1]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) will be used for quantification. The specific precursor and product ion transitions for each analyte and the internal standard must be optimized. For this compound (C17H20D4O4, MW: 296.39), the precursor ion would be [M-H]⁻ at m/z 299.4, and the product ions would need to be determined experimentally.[3]
Data Presentation
The following tables summarize typical quantitative data obtained from phthalate analysis in human urine.
Table 1: Method Validation Parameters for Selected Phthalate Metabolites
| Phthalate Metabolite | Abbreviation | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) |
| Monoethyl Phthalate | MEP | 0.11 - 0.85 | 0.3 - 2.82 | 81.8 - 125.3 |
| Mono-n-butyl Phthalate | MBP | 0.15 - 5.33 | 0.5 - 17.76 | 96.7 - 104 |
| Monobenzyl Phthalate | MBzP | 0.12 - 0.90 | 0.3 - 3.0 | 99 - 104 |
| Mono(2-ethylhexyl) Phthalate | MEHP | 0.20 - 1.1 | 0.6 - 3.5 | 87.1 - 114.4 |
Data compiled from multiple sources for illustrative purposes.[4][5][6]
Table 2: Representative Concentrations of Phthalate Metabolites in Human Urine (ng/mL)
| Phthalate Metabolite | Median Concentration | 95th Percentile Concentration |
| Monoethyl Phthalate (MEP) | 10.7 - 186.0 | 3,750 |
| Mono-n-butyl Phthalate (MBP) | 22.5 - 96.76 | 294 |
| Monobenzyl Phthalate (MBzP) | 5.75 - 10.9 | 137 |
| Mono(2-ethylhexyl) Phthalate (MEHP) | 3.83 - 7.0 | 67 |
Concentrations can vary significantly based on population and exposure.[7][8][9][10][11]
Visualization of Experimental Workflow
Caption: Experimental workflow for phthalate analysis in human urine.
References
- 1. Determination of total and free mono-n-butyl phthalate in human urine samples after medication of a di-n-butyl phthalate containing capsule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scbt.com [scbt.com]
- 4. Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. sciex.com [sciex.com]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Levels of seven urinary phthalate metabolites in a human reference population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ojs.library.okstate.edu [ojs.library.okstate.edu]
Application Note and Protocol: Solid-Phase Extraction of Monononyl Phthalate Metabolites from Human Serum
Introduction
Phthalates are a class of synthetic chemicals widely used as plasticizers in a variety of consumer products, leading to ubiquitous human exposure. Monitoring the internal dose of phthalates is crucial for assessing potential health risks. This application note details a robust and sensitive method for the extraction of monononyl phthalate (B1215562) (MNP) and other phthalate metabolites from human serum using solid-phase extraction (SPE). The protocol is optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and incorporates the use of isotopically labeled internal standards, such as Monononyl Phthalate-d4 (MNP-d4), for accurate quantification. Automation of the SPE procedure can enhance reproducibility and sample throughput.[1][2]
This method is intended for researchers, scientists, and drug development professionals involved in biomonitoring and toxicological studies.
Quantitative Data Summary
The following table summarizes the performance characteristics of the described SPE-LC-MS/MS method for the analysis of various phthalate metabolites in human serum. The data is compiled from validated methods and demonstrates the high recovery, accuracy, and precision of the protocol.[1][3]
| Analyte | Recovery (%) | Intra-assay Precision (%) | Inter-assay Precision (%) | Limit of Detection (LOD) (ng/mL) |
| Monoethyl phthalate (MEP) | 71 ± 2 | ≤ 11 | ≤ 11 | Low ng/mL range |
| Mono-n-butyl phthalate (MBP) | 107 ± 6 | ≤ 11 | ≤ 11 | Low ng/mL range |
| Monobenzyl phthalate (MBzP) | 98 ± 5 | ≤ 11 | ≤ 11 | Low ng/mL range |
| Mono-(2-ethylhexyl) phthalate (MEHP) | 95 ± 7 | ≤ 11 | ≤ 11 | Low ng/mL range |
| Mono-(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) | 97 ± 4 | ≤ 11 | ≤ 11 | Low ng/mL range |
| Mono-(2-ethyl-5-oxohexyl) phthalate (MEOHP) | 93 ± 6 | ≤ 11 | ≤ 11 | Low ng/mL range |
| Mono-isononyl phthalate (MNP) | 80-99 | <15 | <15 | Low ng/mL range |
Note: Data for MNP recovery is from a similar automated SPE method.[1] Precision and LOD are typical for this class of analytes with the described method.[1][3] this compound is used as an internal standard for MNP, and its recovery is expected to be similar.
Experimental Protocol
This protocol outlines the steps for the solid-phase extraction of monononyl phthalate and other phthalate metabolites from human serum.
Materials and Reagents
-
Human serum samples
-
This compound (MNP-d4) and other isotopically labeled internal standards
-
Native phthalate metabolite standards
-
Oasis® HLB (60 mg, 3 mL) or similar polymeric reversed-phase SPE cartridges[1][3]
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
β-glucuronidase (from E. coli)[3]
-
SPE vacuum manifold or automated SPE system
-
Vortex mixer
-
Centrifuge
-
Incubator/water bath (55°C)
Procedure
1. Sample Pre-treatment and Enzymatic Hydrolysis
To account for conjugated phthalate metabolites, an enzymatic hydrolysis step is performed.
-
Thaw human serum samples to room temperature.
-
In a clean glass tube, add 1.0 mL of serum.
-
Spike the serum with 20 µL of the internal standard mixture, including this compound, to a final concentration of 10 ng/mL.[3]
-
Add 750 µL of ammonium acetate buffer (pH 7.0).[3]
-
Add 50 µL of β-glucuronidase solution.[3]
-
Vortex the mixture gently.
-
Incubate the samples for 1 hour at 55°C to deconjugate the glucuronidated metabolites.[3]
-
After incubation, allow the samples to cool to room temperature.
2. Solid-Phase Extraction (SPE)
-
Cartridge Conditioning:
-
Place the Oasis® HLB cartridges on the SPE manifold.
-
Condition the cartridges by passing 1 mL of methanol followed by 1 mL of ultra-purified water. Do not allow the sorbent to dry out between steps.[3]
-
-
Sample Loading:
-
Load the pre-treated serum sample onto the conditioned SPE cartridge. A slow and steady flow rate of approximately 0.5 mL/min is recommended.[1]
-
-
Washing:
-
Drying:
-
Dry the SPE cartridge thoroughly by applying a vacuum for 10-15 minutes. This step is crucial for ensuring efficient elution with a non-aqueous solvent.
-
-
Elution:
-
Elute the phthalate metabolites from the cartridge with 2 mL of acetonitrile into a clean collection tube. A slow elution rate of approximately 0.5 mL/min is recommended for optimal recovery.[1]
-
3. Final Sample Preparation
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., a mixture of water and acetonitrile with 0.1% acetic acid).[1]
-
Vortex briefly and transfer the sample to an autosampler vial for analysis.
Logical and Experimental Workflow Diagrams
The following diagrams illustrate the logical workflow of the analytical process and the detailed experimental steps of the solid-phase extraction protocol.
Caption: Overall analytical workflow from sample collection to data analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Automated solid-phase extraction and quantitative analysis of 14 phthalate metabolites in human serum using isotope dilution-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of phthalates and bisphenol a in serum, urine and follicular fluid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Phthalate Metabolites Using Mono-n-nonyl Phthalate-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of phthalate (B1215562) metabolites in biological matrices, specifically urine, using a robust and sensitive method based on isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol incorporates Mono-n-nonyl Phthalate-d4 as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.
Introduction
Phthalates are synthetic chemicals widely used as plasticizers in a vast array of consumer and industrial products. Human exposure to phthalates is ubiquitous, and there is growing concern about their potential as endocrine-disrupting chemicals. Biomonitoring of phthalate exposure is crucial for assessing potential health risks. This is typically achieved by measuring the concentrations of their metabolites in urine. This approach is preferred because the parent phthalates are rapidly metabolized, and their metabolites provide a more accurate assessment of internal exposure while minimizing the risk of sample contamination from external sources.[1]
The use of a stable isotope-labeled internal standard, such as Mono-n-nonyl Phthalate-d4, is critical for accurate quantification. This internal standard mimics the chemical and physical properties of the target analytes, thereby compensating for any analyte loss during sample preparation and correcting for matrix-induced signal suppression or enhancement in the mass spectrometer.
Phthalate Metabolism Overview
Upon entering the body, phthalate diesters are rapidly metabolized. The initial step is hydrolysis by lipases and esterases, primarily in the intestine, to their respective monoester metabolites. These monoesters are the primary active metabolites for many phthalates. Depending on the length of the alkyl chain, these monoesters can be further metabolized through oxidation or hydroxylation of the alkyl side chain. Finally, the monoesters and their oxidative metabolites can be conjugated with glucuronic acid to form more water-soluble glucuronides, which are then excreted in the urine.
Experimental Protocol: Quantification of Phthalate Metabolites in Urine by LC-MS/MS
This protocol outlines the procedure for the analysis of various phthalate metabolites in human urine, using Mono-n-nonyl Phthalate-d4 as an internal standard.
Materials and Reagents
-
Standards: Analytical standards of target phthalate metabolites (e.g., Mono-methyl Phthalate (MMP), Mono-ethyl Phthalate (MEP), Mono-n-butyl Phthalate (MBP), Mono-benzyl Phthalate (MBzP), Mono-(2-ethylhexyl) Phthalate (MEHP)) and the internal standard Mono-n-nonyl Phthalate-d4 (MnNP-d4).
-
Enzyme: β-glucuronidase from E. coli.
-
Buffers: 1 M Ammonium (B1175870) acetate (B1210297) buffer (pH 6.5).
-
Solvents: Acetonitrile (ACN) and methanol (B129727) (MeOH) (LC-MS grade), and water (deionized or Milli-Q).
-
Solid Phase Extraction (SPE): C18 SPE cartridges.
-
Urine Samples: Collected and stored at -20°C or lower until analysis.
Sample Preparation Workflow
Detailed Sample Preparation Protocol
-
Sample Thawing: Thaw frozen urine samples at room temperature. Vortex to ensure homogeneity.
-
Internal Standard Spiking: To 200 µL of urine in a polypropylene (B1209903) tube, add a known amount of the Mono-n-nonyl Phthalate-d4 internal standard solution.
-
Enzymatic Deconjugation: Add 245 µL of 1 M ammonium acetate buffer (pH 6.5) and 5 µL of β-glucuronidase solution.[1] Vortex gently.
-
Incubation: Incubate the mixture at 37°C for 90 minutes to deconjugate the glucuronidated metabolites.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the incubated urine sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Dry the cartridge thoroughly.
-
-
Elution: Elute the phthalate metabolites from the SPE cartridge with acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the initial mobile phase.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[1]
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Acetic Acid in Water.[2]
-
Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.[2]
-
Flow Rate: 220 µL/min.[2]
-
Injection Volume: 10 µL.[2]
-
Gradient Elution:
-
Start at 5% B for 2.0 min.
-
Linearly increase to 100% B from 2.0 to 7.0 min.
-
Hold at 100% B from 7.0 to 9.0 min.
-
Return to 5% B from 9.0 to 10.0 min.
-
Hold at 5% B for re-equilibration from 10.0 to 12.0 min.[2]
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[1]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).[1]
Data Presentation and Performance
The method is validated for linearity, limit of quantification (LOQ), accuracy, and precision.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of the method for a selection of common phthalate metabolites.
Table 1: LC-MS/MS MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| MMP | 179.0 | 77.0 |
| MEP | 193.0 | 77.0 |
| MBP | 221.0 | 77.0 |
| MBzP | 255.0 | 121.0 |
| MEHP | 277.0 | 134.0 |
| MnNP-d4 (IS) | 295.2 | 121.0 |
Note: The MRM transitions for MnNP-d4 are hypothetical and should be optimized experimentally.
Table 2: Method Performance Characteristics
| Analyte | Calibration Range (ng/mL) | LOQ (ng/mL) | Precision (%RSD) | Accuracy (%) |
| MMP | 0.3 - 100 | 0.3 | < 15 | 85 - 115 |
| MEP | 0.3 - 100 | 0.3 | < 15 | 85 - 115 |
| MBP | 1.0 - 200 | 1.0 | < 15 | 85 - 115 |
| MBzP | 0.3 - 100 | 0.3 | < 15 | 85 - 115 |
| MEHP | 1.0 - 200 | 1.0 | < 15 | 85 - 115 |
Data presented are representative and may vary based on instrumentation and laboratory conditions. The precision and accuracy are expected to be well within the acceptable 15% range.[2]
Conclusion
The described LC-MS/MS method, utilizing Mono-n-nonyl Phthalate-d4 as an internal standard, provides a robust, sensitive, and accurate means for the quantification of phthalate metabolites in human urine. The detailed protocol for sample preparation and instrumental analysis, along with the performance characteristics presented, offers a solid foundation for researchers, scientists, and drug development professionals to implement this methodology for biomonitoring and exposure assessment studies. The use of a long-chain deuterated internal standard is crucial for reliable quantification of a wide range of phthalate metabolites.
References
Application Notes and Protocols for Monononyl Phthalate-d4 in Biomonitoring
Introduction
Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of various consumer products.[1][2][3] Human exposure to phthalates is widespread and has been linked to potential health risks, including endocrine disruption and reproductive abnormalities.[1][2] Biomonitoring of phthalate (B1215562) exposure is crucial for assessing human health risks and is typically achieved by measuring their metabolites in biological matrices such as urine.[2][4] Phthalates are rapidly metabolized in the body, and their monoester metabolites are considered reliable biomarkers of exposure.[4][5]
The use of isotopically labeled internal standards is essential for accurate and precise quantification of phthalate metabolites in complex biological samples by compensating for matrix effects and variations in sample preparation and instrument response.[6] Monononyl Phthalate-d4 (MNP-d4) is a deuterated analog of Monononyl Phthalate (MNP), a primary metabolite of diisononyl phthalate (DINP). This document provides detailed application notes and protocols for the use of MNP-d4 as an internal standard in the biomonitoring of DINP exposure through the analysis of MNP in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Product Information
| Product Name | This compound (MNP-d4) |
| Synonyms | 1,2-Benzenedicarboxylic Acid Monononyl Ester-d4; Phthalic Acid Monononyl Ester-d4 |
| CAS Number | 24539-59-1 (unlabeled) |
| Molecular Formula | C₁₇H₂₀D₄O₄[7] |
| Molecular Weight | 296.39 g/mol [7] |
| Purity | ≥98% |
| Storage | Store at -20°C |
Principle of Biomonitoring using MNP-d4
The workflow for biomonitoring of phthalate exposure using MNP-d4 as an internal standard involves the collection of a biological sample (typically urine), followed by sample preparation to extract the phthalate metabolites. A known amount of MNP-d4 is spiked into the sample at the beginning of the preparation process. The extract is then analyzed by LC-MS/MS. The native MNP is quantified by comparing its peak area to that of the MNP-d4 internal standard. This isotope dilution method ensures high accuracy and precision.
Caption: Experimental workflow for phthalate biomonitoring.
Experimental Protocols
Materials and Reagents
-
This compound (MNP-d4)
-
Monononyl Phthalate (MNP) standard
-
Methanol (B129727) (LC-MS grade)[8]
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
β-glucuronidase from Helix pomatia
-
Solid-phase extraction (SPE) cartridges (e.g., C18)[9]
-
Phthalate-free collection containers and labware[5]
Standard Solution Preparation
-
MNP-d4 Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of MNP-d4 and dissolve it in 100 mL of methanol.
-
MNP Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of MNP and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the MNP standard stock solution with methanol to create calibration standards at desired concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Spiking Solution (1 µg/mL): Dilute the MNP-d4 internal standard stock solution with methanol to a concentration of 1 µg/mL.
Sample Preparation Protocol
-
Sample Collection: Collect urine samples in phthalate-free containers and store them at -20°C until analysis.[6]
-
Thawing and Aliquoting: Thaw urine samples at room temperature. Vortex the samples and aliquot 1 mL into a clean glass tube.
-
Internal Standard Spiking: Add 10 µL of the 1 µg/mL MNP-d4 spiking solution to each urine sample, quality control sample, and blank.
-
Enzymatic Deconjugation: Add 200 µL of 0.1 M ammonium acetate buffer (pH 6.5) and 10 µL of β-glucuronidase to each sample. Incubate at 37°C for 90 minutes to deconjugate the glucuronidated phthalate metabolites.[10][11]
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the enzyme-treated urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water to remove interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 3 mL of methanol.
-
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.[11]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 95:5 water:methanol with 0.1% formic acid). Vortex to mix.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters. Method optimization is recommended for specific instrumentation.
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm)[1] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 8 minutes, hold for 1 minute, and return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | MNP: [Precursor Ion] -> [Product Ion]MNP-d4: [Precursor Ion + 4] -> [Product Ion] |
Note: Specific MRM transitions for MNP and MNP-d4 need to be optimized on the mass spectrometer being used.
Data Presentation and Performance Characteristics
The use of MNP-d4 as an internal standard provides reliable quantification of MNP in urine. The following table summarizes expected performance characteristics based on similar methods for other phthalate metabolites.
| Parameter | Expected Value |
| Linearity (R²) | > 0.99[1] |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL[12] |
| Limit of Quantification (LOQ) | 0.3 - 2.0 ng/mL[6] |
| Recovery | 85 - 115%[1][11] |
| Precision (CV) | < 15%[1][6] |
Phthalate Metabolism and Endocrine Disruption
Phthalate diesters are metabolized in the body through hydrolysis to their corresponding monoesters, which can then be further oxidized.[4][13] These metabolites, including MNP, are then often conjugated with glucuronic acid before being excreted in the urine. Phthalates are known endocrine-disrupting chemicals that can interfere with the body's hormonal systems.
Caption: Generalized metabolic pathway of DINP.
Conclusion
The use of this compound as an internal standard in conjunction with LC-MS/MS provides a robust, sensitive, and accurate method for the biomonitoring of diisononyl phthalate exposure in human populations. The detailed protocol presented here offers a reliable framework for researchers, scientists, and drug development professionals to implement this important analytical technique in their studies. Adherence to strict quality control measures, including the use of phthalate-free labware, is critical to prevent sample contamination and ensure data integrity.[5]
References
- 1. s4science.at [s4science.at]
- 2. A Review of Biomonitoring of Phthalate Exposures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. Human Biological Monitoring of Diisononyl Phthalate and Diisodecyl Phthalate: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. agilent.com [agilent.com]
- 9. Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liq ... - Analytical Methods (RSC Publishing) DOI:10.1039/D5AY01057H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Analysis of Environmental Samples Using Mono-n-octyl Phthalate-d4: Application Notes and Protocols
Introduction
Phthalates are synthetic chemicals widely used as plasticizers to increase the flexibility and durability of plastics. Their widespread use has led to their ubiquitous presence in the environment, raising concerns about their potential adverse health effects as endocrine-disrupting chemicals (EDCs). Accurate and reliable quantification of phthalates and their metabolites in environmental matrices such as water, soil, and sediment is crucial for exposure assessment and environmental monitoring.
The use of isotope-labeled internal standards, such as Mono-n-octyl Phthalate-d4 (MNP-d4), is a highly effective strategy to overcome challenges in phthalate (B1215562) analysis, including matrix effects and analyte loss during sample preparation.[1] MNP-d4, a deuterated analog of Mono-n-octyl Phthalate, exhibits nearly identical chemical and physical properties to its unlabeled counterpart, making it an ideal internal standard for isotope dilution mass spectrometry (IDMS).[1] By spiking a known amount of MNP-d4 into a sample at the beginning of the analytical process, it is possible to accurately compensate for variations in extraction efficiency and instrument response, leading to highly precise and accurate quantification of the target analytes.[1]
This document provides detailed application notes and protocols for the analysis of phthalates and their monoesters in environmental samples using MNP-d4 as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
I. Quantitative Data Summary
The following tables summarize representative quantitative data for the analysis of phthalates in environmental samples using methods incorporating internal standards. While this data is not specific to Mono-n-octyl Phthalate-d4, it provides a benchmark for the expected performance of the described protocols.
Table 1: Representative Performance Data for Phthalate Analysis in Water Samples
| Analyte | Method | Spike Level (ng/mL) | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Dimethyl Phthalate (DMP) | LLE-GC-FID | - | 100 ± 5.32 | - | - | |
| Diethyl Phthalate (DEP) | LLE-GC-FID | - | - | - | - | |
| Dibutyl Phthalate (DBP) | LLE-GC-FID | - | - | - | - | |
| Di(2-ethylhexyl) Phthalate (DEHP) | LLE-GC-FID | - | 122 ± 0.46 | - | - | |
| Various Phthalates | SPE-GC-ECD | - | - | - | - | [2] |
| Mono-methyl Phthalate (MMP) | SPE-LC-MS/MS | 10 | 85.2 | 0.3 | 0.3 | [3] |
| Mono-ethyl Phthalate (MEP) | SPE-LC-MS/MS | 10 | 92.5 | 0.3 | 0.3 | [3] |
| Mono-butyl Phthalate (MBP) | SPE-LC-MS/MS | 10 | 95.1 | 1 | 1 | [3] |
| Mono-benzyl Phthalate (MBzP) | SPE-LC-MS/MS | 10 | 98.3 | 0.3 | 0.3 | [3] |
| Mono-2-ethylhexyl Phthalate (MEHP) | SPE-LC-MS/MS | 10 | 91.7 | 1 | 1 | [3] |
LLE: Liquid-Liquid Extraction; SPE: Solid-Phase Extraction; GC-FID: Gas Chromatography-Flame Ionization Detection; GC-ECD: Gas Chromatography-Electron Capture Detection; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; LOD: Limit of Detection; LOQ: Limit of Quantification.
Table 2: Representative Performance Data for Phthalate Analysis in Soil and Sediment Samples
| Analyte | Method | Spike Level (ng/g) | Recovery (%) | LOD (ng/g) | LOQ (ng/g) | Reference |
| Diethyl Phthalate (DEP) | Soxhlet-GC-FID | - | 91.6 ± 1.93 | - | - | |
| Dibutyl Phthalate (DBP) | Soxhlet-GC-FID | - | 117 ± 4.80 | - | - | |
| Di(2-ethylhexyl) Phthalate (DEHP) | Soxhlet-GC-FID | - | - | 0.05 | - | |
| Various Phthalates | Ultrasonication-LC-MS/MS | - | - | - | - | [4] |
Soxhlet: Soxhlet Extraction; GC-FID: Gas Chromatography-Flame Ionization Detection; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; LOD: Limit of Detection; LOQ: Limit of Quantification.
II. Experimental Protocols
Protocol 1: Analysis of Phthalates in Water Samples by SPE and GC-MS
This protocol describes the extraction and analysis of a range of phthalates and their monoesters from water samples using Solid-Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS) with MNP-d4 as an internal standard.
1. Materials and Reagents
-
Mono-n-octyl Phthalate-d4 (MNP-d4) solution (e.g., 1 µg/mL in methanol)
-
Phthalate standards mix
-
Solvents: Methanol (B129727), Dichloromethane, Ethyl Acetate (all HPLC or pesticide residue grade)
-
Reagent water (HPLC grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
-
Glass fiber filters (0.7 µm)
-
Nitrogen gas for evaporation
2. Sample Preparation and Extraction
-
Collect water samples in pre-cleaned amber glass bottles.
-
Filter the water sample through a 0.7 µm glass fiber filter to remove suspended solids.
-
To a 100 mL aliquot of the filtered water sample, add a known amount of MNP-d4 internal standard solution (e.g., 100 µL of 1 µg/mL solution).
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent water.
-
Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
After loading, wash the cartridge with 5 mL of reagent water to remove interferences.
-
Dry the cartridge under vacuum or by passing nitrogen gas for 10 minutes.
-
Elute the analytes from the cartridge with 10 mL of a suitable solvent mixture (e.g., dichloromethane:ethyl acetate, 1:1 v/v).
-
Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen at room temperature.
-
Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.
3. GC-MS Analysis
-
Gas Chromatograph: Agilent 8890 GC or equivalent
-
Column: HP-5MS UI (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet: Splitless mode, 280 °C
-
Oven Program: Initial temperature 60 °C (hold 1 min), ramp to 220 °C at 20 °C/min, then ramp to 300 °C at 10 °C/min (hold 5 min)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Mass Spectrometer: Agilent 5977C MSD or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for each target phthalate and MNP-d4.
Protocol 2: Analysis of Phthalates in Soil and Sediment Samples by Ultrasonication and LC-MS/MS
This protocol details the extraction of phthalates from solid matrices using ultrasonication followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), employing MNP-d4 as an internal standard.
1. Materials and Reagents
-
Mono-n-octyl Phthalate-d4 (MNP-d4) solution (e.g., 1 µg/mL in methanol)
-
Phthalate standards mix
-
Solvents: Acetonitrile (B52724), Methanol, Dichloromethane (all LC-MS grade)
-
Reagent water (LC-MS grade)
-
Anhydrous sodium sulfate
-
Centrifuge tubes (50 mL, polypropylene (B1209903) or glass)
-
Syringe filters (0.22 µm, PTFE)
2. Sample Preparation and Extraction
-
Air-dry the soil or sediment sample and sieve it through a 2 mm mesh to remove large debris.
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Spike the sample with a known amount of MNP-d4 internal standard solution (e.g., 100 µL of 1 µg/mL solution) and let it equilibrate for 30 minutes.
-
Add 10 mL of acetonitrile to the tube.
-
Extract the sample in an ultrasonic bath for 15 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction (steps 4-7) with another 10 mL of acetonitrile.
-
Combine the supernatants and concentrate to approximately 1 mL using a gentle stream of nitrogen.
-
Reconstitute the extract in 1 mL of the initial mobile phase composition.
-
Filter the extract through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Liquid Chromatograph: Waters ACQUITY UPLC H-Class or equivalent
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 5 mM Ammonium Acetate in Water
-
Mobile Phase B: Methanol
-
Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Mass Spectrometer: Waters Xevo TQD or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-product ion transitions for each target analyte and MNP-d4.
III. Visualizations
Caption: Experimental workflow for the analysis of phthalates in water samples.
Caption: Experimental workflow for the analysis of phthalates in soil and sediment samples.
References
- 1. benchchem.com [benchchem.com]
- 2. gcms.cz [gcms.cz]
- 3. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liq ... - Analytical Methods (RSC Publishing) DOI:10.1039/D5AY01057H [pubs.rsc.org]
Application Notes and Protocols for the Detection of Monononyl Phthalate-d4 by GC-MS/MS
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide to the analytical methodology for the detection and quantification of Monononyl Phthalate (B1215562) and its deuterated internal standard, Monononyl Phthalate-d4, using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). Phthalates are a class of chemical compounds commonly used as plasticizers in a wide variety of consumer and industrial products. Due to their potential endocrine-disrupting properties, the accurate and sensitive determination of phthalates in various matrices is of significant interest in environmental monitoring, food safety, and pharmaceutical analysis. The use of a deuterated internal standard, such as this compound, is a robust approach to achieving accurate quantification by compensating for matrix effects and variations during sample preparation and analysis.
Principle of the Method
The analytical workflow involves the extraction of the target analytes from the sample matrix, followed by separation using gas chromatography and subsequent detection and quantification by tandem mass spectrometry. Gas chromatography provides the necessary separation of the analytes from other matrix components based on their volatility and interaction with the stationary phase of the GC column. The mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the native Monononyl Phthalate and its deuterated internal standard, this compound.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical and depends on the sample matrix. Below are general protocols for liquid and solid samples. It is essential to minimize the use of plastic labware to avoid background contamination.[1]
a) Liquid Samples (e.g., beverages, water)
-
Liquid-Liquid Extraction (LLE):
-
To a 10 mL sample, add a known amount of this compound internal standard solution.
-
Add 5 mL of a suitable organic solvent (e.g., n-hexane or a mixture of hexane (B92381) and dichloromethane).
-
Vortex vigorously for 2 minutes.
-
Centrifuge to separate the phases.
-
Carefully transfer the organic layer to a clean glass tube.
-
Repeat the extraction twice more with fresh solvent.
-
Combine the organic extracts and evaporate to a final volume of 1 mL under a gentle stream of nitrogen.
-
b) Solid and Semi-Solid Samples (e.g., powders, tissues)
-
Solid-Phase Extraction (SPE):
-
Homogenize a known weight of the sample (e.g., 1 gram).
-
Spike the homogenized sample with the this compound internal standard.
-
Extract the sample with a suitable solvent (e.g., acetonitrile (B52724) or a mixture of hexane and acetone) using ultrasonication or mechanical shaking.
-
Centrifuge the extract and collect the supernatant.
-
Condition a C18 SPE cartridge with the extraction solvent.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with a low-polarity solvent to remove interferences.
-
Elute the analytes with a more polar solvent (e.g., ethyl acetate).
-
Evaporate the eluate to a final volume of 1 mL.
-
GC-MS/MS Analysis
The following tables outline the recommended starting parameters for the GC-MS/MS system. These parameters may require optimization based on the specific instrument and application.
Table 1: Gas Chromatograph (GC) Parameters
| Parameter | Recommended Setting |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 280 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow) |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Oven Temperature Program | Initial: 80°C (hold 1 min), Ramp 1: 20°C/min to 200°C, Ramp 2: 10°C/min to 300°C (hold 5 min) |
Table 2: Mass Spectrometer (MS) Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 - 280 °C |
| Transfer Line Temperature | 280 - 300 °C |
| Collision Gas | Argon or Nitrogen |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Monononyl Phthalate | 293 | 149 | 167 | To be optimized |
| This compound | 297 | 153 | 171 | To be optimized |
Note: The precursor ion for Monononyl Phthalate is based on the common fragmentation pattern of C9 phthalates. The precursor for the d4-labeled standard is shifted by 4 Da. The product ion m/z 149 is a characteristic fragment for many phthalates.[2][3] The other product ions are suggested based on common fragmentation pathways and should be confirmed experimentally. Collision energies should be optimized for the specific instrument to maximize the signal intensity of the product ions.
Data Presentation and Analysis
Quantitative data should be summarized in a clear and structured format. The use of an internal standard allows for the calculation of the concentration of Monononyl Phthalate in the sample using the following formula:
Concentration of Analyte = (Area of Analyte / Area of IS) * (Concentration of IS / Response Factor)
Where the Response Factor (RF) is determined from the analysis of calibration standards.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of Monononyl Phthalate.
GC-MS/MS Detection Principle
Caption: Principle of GC-MS/MS detection for phthalates.
References
Application Note: High-Recovery Liquid-Liquid Extraction of Phthalates from Aqueous Samples Utilizing Monononyl Phthalate-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalates, or phthalate (B1215562) esters, are a class of synthetic chemicals widely used as plasticizers to increase the flexibility, durability, and transparency of plastics.[1] Their ubiquitous presence in consumer goods, food packaging, and medical devices leads to their frequent leaching into the environment, resulting in widespread human exposure. Due to their classification as endocrine-disrupting chemicals (EDCs), regulatory bodies and researchers are increasingly focused on the sensitive and accurate quantification of these compounds in various matrices.[1]
This application note provides a detailed protocol for the liquid-liquid extraction (LLE) of a range of phthalates from aqueous samples. The method incorporates Monononyl Phthalate-d4 as an internal standard to ensure high accuracy and precision, correcting for variations in extraction efficiency and instrumental response. The use of a deuterated internal standard, an isotopically labeled analogue of the target analytes, is a well-established and highly effective approach for robust quantitative analysis of organic micropollutants.[1] Subsequent analysis is performed by Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for the separation and detection of these compounds.[1][2]
Principle
This method employs the principle of liquid-liquid extraction to partition phthalates from an aqueous sample into a water-immiscible organic solvent. The efficiency of this partitioning is enhanced by the addition of a salt ("salting-out"). A known amount of this compound is spiked into the sample prior to extraction. As this internal standard has nearly identical chemical and physical properties to the target phthalate analytes, it experiences similar losses during sample preparation and analysis. By comparing the response of the native phthalates to that of the deuterated internal standard, accurate quantification can be achieved. The extracted and concentrated organic phase is then analyzed by GC-MS.
Apparatus and Materials
-
Glassware: Separatory funnels (2 L), volumetric flasks, graduated cylinders, conical centrifuge tubes, and GC vials with PTFE-lined caps. All glassware should be meticulously cleaned and rinsed with acetone (B3395972) and hexane (B92381) to avoid phthalate contamination.[1]
-
Analytical Balance: Capable of weighing to ±0.0001 g.
-
Concentration System: Rotary evaporator or a gentle stream of nitrogen.
-
Vortex Mixer
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless inlet and a suitable capillary column (e.g., DB-5MS or equivalent).
Reagents and Standards
-
Solvents: HPLC or pesticide grade n-hexane, dichloromethane, acetone, and methanol.
-
Reagent Water: Phthalate-free, obtained by double distillation of deionized water or other suitable purification methods.
-
Anhydrous Sodium Sulfate (B86663): (ACS grade) Granular. Heat at 400°C for 4 hours to remove any potential phthalate contamination.
-
Sodium Chloride: (ACS grade) Heat at 400°C for 4 hours.
-
Phthalate Standards: Certified standard mixture of target phthalates (e.g., Dimethyl phthalate (DMP), Diethyl phthalate (DEP), Dibutyl phthalate (DBP), Benzyl butyl phthalate (BBP), Di(2-ethylhexyl) phthalate (DEHP), and Di-n-octyl phthalate (DOP)) in a suitable solvent.
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., n-hexane or methanol) at a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the certified phthalate standard mix. Each calibration standard must be fortified with the this compound internal standard to the same final concentration as the samples.
Experimental Protocol
Sample Collection and Preservation
Collect aqueous samples in clean glass containers. Avoid the use of plastic containers to minimize the risk of contamination. Samples should be refrigerated at 4°C from the time of collection until extraction.[3]
Liquid-Liquid Extraction Procedure
-
Sample Preparation: Measure 1 L of the aqueous sample into a 2 L separatory funnel.
-
Internal Standard Spiking: Add a known volume of the this compound internal standard stock solution to the sample in the separatory funnel.
-
Salting-Out: Add 10 g of sodium chloride to the sample and dissolve by swirling. This step increases the ionic strength of the aqueous phase, which enhances the partitioning of less polar phthalates into the organic phase.
-
First Extraction: Add 60 mL of n-hexane (or a suitable solvent mixture like methylene (B1212753) chloride-petroleum ether) to the separatory funnel.[4] Stopper the funnel and shake vigorously for 2-5 minutes, periodically venting the pressure.
-
Phase Separation: Allow the layers to separate for at least 10 minutes. Drain the lower aqueous layer back into the original sample container.
-
Second Extraction: Repeat the extraction of the aqueous sample with a fresh 60 mL portion of the organic solvent.
-
Combine Extracts: Combine the two organic extracts in the separatory funnel.
-
Drying the Extract: Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove residual water.
-
Concentration: Concentrate the dried extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Analysis: The concentrated extract is now ready for GC-MS analysis.
Caption: Workflow for the liquid-liquid extraction of phthalates.
GC-MS Analysis
-
Injection: Inject 1-2 µL of the concentrated extract into the GC-MS system.
-
Operating Conditions: The specific GC-MS conditions should be optimized for the target analytes and the instrument being used. A representative set of conditions is provided in the table below.
| Parameter | Value |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 260°C |
| Injection Mode | Splitless |
| Oven Program | Initial 60°C (hold 1 min), ramp to 280°C at 20°C/min (hold 5 min) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Quantitative Data
The following table summarizes typical performance data for the analysis of various phthalates from aqueous samples using liquid-liquid extraction with a deuterated internal standard and GC-MS analysis.
| Phthalate | Abbreviation | Typical Recovery (%) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) |
| Dimethyl phthalate | DMP | 70 - 120 | 0.2 - 1.0 | 0.6 - 3.0 |
| Diethyl phthalate | DEP | 75 - 125 | 0.2 - 1.0 | 0.6 - 3.0 |
| Dibutyl phthalate | DBP | 80 - 115 | 0.2 - 1.0 | 0.6 - 3.0 |
| Benzyl butyl phthalate | BBP | 85 - 110 | 0.3 - 1.2 | 0.9 - 3.6 |
| Di(2-ethylhexyl) phthalate | DEHP | 90 - 110 | 0.4 - 1.5 | 1.2 - 4.5 |
| Di-n-octyl phthalate | DOP | 85 - 115 | 0.4 - 1.5 | 1.2 - 4.5 |
Data compiled from multiple sources and represent typical values. Actual performance may vary depending on the specific matrix and instrumentation.[5][6][7]
Logical Relationships in Quantitative Analysis
The accurate quantification of phthalates using this method relies on the relationship between the analyte, the internal standard, and the calibration curve.
Caption: Logical flow for the calculation of analyte concentration.
Conclusion
This application note provides a robust and reliable protocol for the extraction and quantification of phthalates from aqueous samples. The use of liquid-liquid extraction with this compound as an internal standard, followed by GC-MS analysis, allows for high-recovery and accurate determination of these environmentally significant compounds. This method is suitable for a wide range of applications, including environmental monitoring, food safety analysis, and quality control in the pharmaceutical and consumer product industries.
References
- 1. benchchem.com [benchchem.com]
- 2. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 3. NEMI Method Summary - 606 [nemi.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Monononyl Phthalate in Biological Matrices using Isotope Dilution Mass Spectrometry with Monononyl Phthalate-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monononyl phthalate (B1215562) (MNP) is the monoester metabolite of diisononyl phthalate (DINP), a high-production-volume plasticizer used to impart flexibility to a wide range of polyvinyl chloride (PVC) products. Human exposure to DINP is widespread, and due to potential endocrine-disrupting effects, accurate quantification of its metabolites in biological matrices is crucial for exposure assessment and toxicological studies. Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis of organic molecules in complex matrices.[1] This method utilizes a stable isotope-labeled internal standard, in this case, Monononyl Phthalate-d4 (MNP-d4), which is chemically identical to the analyte of interest but has a different mass. The use of an isotopically labeled internal standard effectively corrects for variations in sample preparation and matrix effects, leading to high accuracy and precision.[1]
This application note provides a detailed protocol for the quantification of MNP in biological samples (e.g., urine, serum) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with MNP-d4 as the internal standard.
Materials and Reagents
-
Analytes and Internal Standards:
-
Solvents:
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
-
Sample Preparation:
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Liquid-Liquid Extraction (LLE) solvents (e.g., n-hexane, ethyl acetate)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Experimental Protocols
Standard Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of MNP and MNP-d4 in methanol.
-
Working Standard Solutions: Serially dilute the stock solutions with methanol to prepare a series of working standard solutions for calibration curves. A typical calibration range is 0.1 to 200 ng/mL.
-
Internal Standard Spiking Solution: Prepare a working solution of MNP-d4 at a concentration of 100 ng/mL in methanol.
Sample Preparation (Urine) - Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: Centrifuge the urine sample (1 mL) to remove any particulate matter.
-
Spiking: Add 50 µL of the MNP-d4 internal standard spiking solution to the urine sample.
-
Enzymatic Hydrolysis (for conjugated metabolites): Adjust the pH of the sample to 5.0 with an acetate (B1210297) buffer and add β-glucuronidase/sulfatase. Incubate at 37°C for at least 4 hours.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove interferences.
-
Elution: Elute the analytes with 3 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
Sample Preparation (Serum) - Liquid-Liquid Extraction (LLE)
-
Sample Pre-treatment: Allow the serum sample (0.5 mL) to thaw to room temperature.
-
Spiking: Add 25 µL of the MNP-d4 internal standard spiking solution.
-
Protein Precipitation: Add 1 mL of cold acetonitrile, vortex, and centrifuge to precipitate proteins.
-
Extraction: Transfer the supernatant to a clean tube and add 2 mL of n-hexane. Vortex and centrifuge to separate the layers.
-
Collection: Collect the organic (upper) layer. Repeat the extraction with another 2 mL of n-hexane.
-
Evaporation and Reconstitution: Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
The following are typical starting conditions and should be optimized for the specific instrument used.
| Parameter | Setting |
| LC Column | C18 column (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min: 30% B, 1-8 min: 30-95% B, 8-10 min: 95% B, 10-10.1 min: 95-30% B, 10.1-12 min: 30% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | -3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
Data Presentation: Quantitative Data
The selection of precursor and product ions is critical for the selectivity of the MRM method. Based on the known fragmentation of phthalate monoesters, the following ions are proposed for MNP and MNP-d4. The characteristic fragmentation involves the loss of the alkyl chain and the formation of the phthalic anhydride (B1165640) or benzoate (B1203000) ions.
Table 1: Proposed MRM Transitions for MNP and MNP-d4
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Monononyl Phthalate (MNP) | 291.2 | 121.0 (Quantifier) | 165.0 (Qualifier) |
| This compound (MNP-d4) | 295.2 | 121.0 (Quantifier) | 165.0 (Qualifier) |
Note: These values are theoretical and should be confirmed by direct infusion of the analytical standards into the mass spectrometer.
Table 2: Method Performance Characteristics (Example)
| Parameter | Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.3 ng/mL |
| Accuracy (% Recovery) | 90-110% |
| Precision (%RSD) | < 15% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of MNP.
Phthalate Metabolism Pathway
Caption: Generalized metabolic pathway of DINP to MNP.
Conclusion
This application note provides a robust and reliable method for the quantification of monononyl phthalate in biological matrices using isotope dilution mass spectrometry with this compound as an internal standard. The detailed protocol for sample preparation and LC-MS/MS analysis, along with the proposed MRM transitions, offers a solid foundation for researchers to implement this method in their laboratories. The use of IDMS ensures high accuracy and precision, which is essential for reliable human biomonitoring and toxicological risk assessment of DINP exposure.
References
Troubleshooting & Optimization
Technical Support Center: Minimizing Background Contamination in Monononyl Phthalate-d4 Analysis
Welcome to the Technical Support Center for Monononyl Phthalate-d4 (MNP-d4) analysis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize background contamination during their experiments. Phthalates are ubiquitous plasticizers that can easily leach from common laboratory consumables, leading to background contamination that can compromise the accuracy and sensitivity of your results.[1][2] This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to help you identify and mitigate sources of MNP-d4 contamination.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of MNP-d4 and other phthalate (B1215562) background contamination in the lab?
A1: Phthalate contamination is widespread in laboratory environments. Common sources include:
-
Solvents and Reagents: Even high-purity solvents can contain trace levels of phthalates.[1][3]
-
Plastic Labware: Many plastics, especially polyvinyl chloride (PVC), contain phthalates as plasticizers which can leach into your samples.[3][4] This includes pipette tips, solvent bottles, tubing, and vial caps (B75204).[4][5]
-
Laboratory Air and Dust: Phthalates can be present in indoor air and dust, originating from building materials like flooring, paints, and cables.[1][6]
-
Personal Care Products: Cosmetics, lotions, and soaps used by laboratory personnel can be a significant source of phthalate contamination.[6]
-
Lab Equipment: Components of analytical instruments, such as tubing, seals, and septa, can be sources of phthalates.[6] Vinyl gloves are a significant source of phthalate contamination and should be avoided.[2][3]
Q2: Why is it critical to minimize background contamination in MNP-d4 analysis?
A2: Minimizing background contamination is crucial for achieving accurate and reliable results, especially when analyzing samples for low concentrations of MNP-d4. High background levels can lead to:
-
Inability to achieve required low detection limits.[6]
-
Inaccurate quantification of the analyte.
-
Poor reproducibility of results.[6]
-
Generation of unusable data, wasting valuable time and resources.[1]
Q3: How can I test my solvents for phthalate contamination?
A3: To check your solvents for phthalates, you can concentrate a large volume of the solvent (e.g., 100 mL) down to a smaller volume (e.g., 1 mL) using a gentle stream of high-purity nitrogen in a meticulously cleaned glass tube. The concentrated solvent can then be analyzed by GC-MS or LC-MS to identify and quantify any phthalate contaminants.[6]
Q4: Is it necessary to run a procedural blank with every batch of samples?
A4: Yes, it is highly recommended to include a procedural blank with every batch of samples. A procedural blank is a sample that goes through the entire analytical process (extraction, concentration, and analysis) but contains no added analyte. This allows you to assess the level of contamination introduced during sample handling and preparation.[6]
Q5: What type of vials and caps should I use for MNP-d4 analysis?
A5: It is best to use glass autosampler vials. For the caps, use PTFE-lined silicone septa. The PTFE (polytetrafluoroethylene) liner provides an inert barrier, preventing the sample from coming into contact with the silicone, which can be a source of phthalate contamination.[6]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during MNP-d4 analysis.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High background signal in blank samples | Contaminated solvents or reagents. | Test a new lot or brand of high-purity solvent. Consider redistilling solvents in an all-glass apparatus for ultra-trace analysis.[2] |
| Contaminated glassware. | Implement a rigorous glassware cleaning protocol (see Experimental Protocols). Bake glassware at a high temperature (e.g., 400°C) to remove organic contaminants.[7] | |
| Leaching from plasticware (e.g., pipette tips, tubing, vial caps). | Replace plastic items with glass, stainless steel, or PTFE alternatives wherever possible. Use phthalate-free pipette tips.[3][5] | |
| Contamination from laboratory air. | Prepare samples in a clean, dedicated area, such as a laminar flow hood. Keep samples and glassware covered with pre-cleaned aluminum foil.[6][7] | |
| Inconsistent MNP-d4 levels across replicates | Sporadic contamination during sample preparation. | Ensure consistent and careful sample handling. Avoid leaving samples exposed to the laboratory environment for extended periods. |
| Cross-contamination between samples. | Use dedicated glassware for phthalate analysis. Thoroughly clean all equipment between samples.[6] | |
| Instrument carryover. | Run solvent blanks between samples to check for carryover. If observed, develop a robust wash method for the autosampler syringe and injection port.[3][6] | |
| Contamination peaks interfering with the MNP-d4 analyte peak | Co-elution of background phthalates with the analyte. | Optimize the chromatographic method to improve the separation of the MNP-d4 peak from interfering peaks. |
| Insufficiently cleaned instrument. | Flush the LC system with a strong organic solvent like isopropanol. For GC systems, bake out the column and clean the injector port.[3] |
Experimental Protocols
Protocol 1: Rigorous Glassware Cleaning for Phthalate Analysis
Objective: To prepare glassware with minimal phthalate background for use in MNP-d4 analysis.
Materials:
-
Laboratory-grade, phosphate-free detergent
-
Tap water
-
Deionized water
-
High-purity acetone
-
High-purity hexane
-
Muffle furnace
Procedure:
-
Initial Wash: If the glassware is visibly dirty, wash it with the laboratory-grade detergent and hot tap water.
-
Rinsing: Rinse the glassware thoroughly with tap water, followed by several rinses with deionized water.[6]
-
Solvent Rinse: Rinse the glassware with high-purity acetone, followed by a rinse with high-purity hexane. Perform this step in a fume hood.
-
Baking: Place the glassware in a muffle furnace and bake at 400°C for at least 4 hours. This will help to volatilize any remaining organic contaminants.
-
Cooling and Storage: Allow the glassware to cool completely inside the furnace or in a clean, phthalate-free environment such as a desiccator. Once cooled, immediately cover the openings of the glassware with pre-cleaned aluminum foil and store in a dedicated clean cabinet.[6]
Protocol 2: Solvent and Reagent Blank Analysis
Objective: To assess the level of phthalate contamination in solvents and reagents used for MNP-d4 analysis.
Materials:
-
Solvent/reagent to be tested
-
Clean glass conical tube (50 mL)
-
High-purity nitrogen gas
-
GC-MS or LC-MS system
Procedure:
-
Concentration: In a clean glass conical tube, take a known large volume (e.g., 50 mL) of the solvent or a solution of the reagent to be tested.
-
Under a gentle stream of high-purity nitrogen, evaporate the solvent to a final volume of 1 mL.
-
Analysis: Analyze the 1 mL concentrated sample using a validated GC-MS or LC-MS method for phthalate analysis.
-
Evaluation: Compare the results to a known standard to identify and quantify any phthalate contaminants. If significant levels are found, the solvent or reagent should be considered for purification or replacement.
Quantitative Data Summary
The following table summarizes potential MNP-d4 contamination levels from various laboratory sources. These values are illustrative and can vary significantly based on specific products and laboratory conditions.
| Source | Potential MNP-d4 Contamination Level (ng/mL) | Mitigation Strategy |
| Standard Grade Methanol | 0.5 - 2.0 | Use high-purity, phthalate-free grade solvents. |
| Plastic Pipette Tips | 0.2 - 1.5 | Use certified phthalate-free pipette tips. |
| PVC Tubing | 1.0 - 5.0+ | Replace with PTFE or stainless steel tubing. |
| Vinyl Gloves | 2.0 - 10.0+ | Use nitrile gloves.[3] |
| Uncleaned Glassware | 0.1 - 0.8 | Implement rigorous glassware cleaning protocol. |
Visualizations
Caption: Common pathways of phthalate contamination in laboratory analysis.
Caption: A logical workflow for troubleshooting high background contamination.
References
Troubleshooting poor peak shape of Monononyl Phthalate-d4 in chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the chromatographic analysis of Monononyl Phthalate-d4.
Frequently Asked Questions (FAQs)
Q1: Why is the peak shape of my internal standard, this compound, important?
The peak shape of an internal standard is critical for accurate and precise quantification of the target analyte. Poor peak shape, such as tailing or fronting, can lead to incorrect integration and, consequently, inaccurate results. Since this compound is a deuterated analog, it is expected to have nearly identical chemical and physical properties to the non-labeled compound, making it an ideal internal standard to compensate for analyte loss during sample preparation and to correct for matrix effects.
Q2: What are the common causes of poor peak shape for phthalates in chromatography?
Poor peak shape for phthalates, including this compound, can arise from several factors:
-
Secondary Interactions: Phthalates can interact with active sites, such as residual silanol (B1196071) groups on silica-based columns, leading to peak tailing.
-
Column Contamination: Accumulation of matrix components on the column can lead to distorted peak shapes.
-
Improper Mobile Phase/Solvent Conditions: A mismatch between the sample solvent and the mobile phase, or an inappropriate mobile phase pH, can cause peak distortion.
-
System Issues: Problems with the chromatography system, such as dead volumes in fittings or a void at the head of the column, can lead to peak broadening and tailing.
-
Sample Overload: Injecting too much sample can saturate the column, resulting in peak fronting or tailing.
Q3: Can my sample preparation introduce issues with peak shape?
Yes, sample preparation can introduce contaminants or matrix effects that may lead to poor peak shape. It is also crucial to avoid using plastic labware during sample preparation for phthalate (B1215562) analysis to prevent contamination, which can interfere with the chromatography. A thorough cleanup procedure, such as solid-phase extraction (SPE), can help remove interfering substances.
Troubleshooting Guides
Issue: Peak Tailing of this compound
Peak tailing is observed when the trailing half of the peak is wider than the leading half. This is a common issue in phthalate analysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing of this compound.
Detailed Steps:
-
Evaluate the Scope of the Problem:
-
If all peaks in the chromatogram are tailing, the issue is likely related to the chromatographic system or the column itself. Check for voids in the column, partially blocked frits, or dead volumes in the system's tubing and connections.
-
If only the this compound peak (and other similar compounds) are tailing, the problem is likely a chemical interaction between the analyte and the system.
-
-
Address Chemical Interactions:
-
Active Sites: Phthalates are prone to interacting with active silanol groups in the GC inlet liner or at the head of the column. Using a fresh, deactivated liner or trimming the front of the column can resolve this. For LC, using a highly deactivated, end-capped column is recommended.
-
Mobile Phase pH (LC): Operating at an inappropriate pH can lead to interactions. Adjusting the mobile phase pH or using a buffer can help maintain a stable pH and reduce peak tailing.
-
Sample Overload: Injecting a sample that is too concentrated can lead to peak distortion. Try diluting the sample to see if the peak shape improves.
-
Issue: Peak Fronting of this compound
Peak fronting, where the first half of the peak is broader than the second half, is less common than tailing but can still occur.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak fronting of this compound.
Detailed Steps:
-
Check for Sample Overload: This is the most common cause of peak fronting. Reduce the injection volume or dilute the sample and reinject.
-
Evaluate Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move too quickly at the head of the column, leading to fronting. Whenever possible, dissolve the sample in the initial mobile phase.
-
Inspect for Column Collapse: While less common with modern columns, a physical collapse of the column bed can lead to peak fronting. This may be indicated by a sudden change in backpressure. If column collapse is suspected, the column should be replaced.
Data Presentation
The following tables provide starting parameters for typical GC-MS and LC-MS analysis of phthalates, which can be used as a baseline for troubleshooting.
Table 1: Typical GC-MS Parameters for Phthalate Analysis
| Parameter | Setting |
| Column | 5-type (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 280 °C |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 300 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injection Mode | Splitless |
| MS Source Temperature | 230 °C |
| MS Quad Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 2: Typical LC-MS/MS Parameters for Phthalate Analysis
| Parameter | Setting |
| Column | C18, 100 mm x 2.1 mm ID, 2.7 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30% B, ramp to 95% B over 10 min, hold for 2 min, return to 30% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Experimental Protocols
Protocol 1: Troubleshooting Peak Tailing in GC-MS
This protocol outlines a systematic approach to diagnosing and resolving peak tailing for this compound.
-
Initial Assessment:
-
Inject a standard solution of this compound and observe the peak shape.
-
Compare the peak shape to other compounds in the chromatogram.
-
-
System Deactivation:
-
Inlet Maintenance: Replace the GC inlet liner with a new, deactivated liner. Replace the septum and gold seal.
-
Column Maintenance: Trim 10-20 cm from the front of the analytical column.
-
-
Method Parameter Adjustment:
-
Injection Volume: Reduce the injection volume by half to check for sample overload.
-
Temperature Program: Decrease the initial oven temperature or reduce the ramp rate to increase interaction with the stationary phase and potentially improve peak shape.
-
-
Column Evaluation:
-
If the above steps do not resolve the issue, replace the analytical column with a new, high-quality column recommended for phthalate analysis.
-
Protocol 2: Improving Peak Shape in LC-MS
This protocol provides steps to enhance the peak shape of this compound in an LC-MS system.
-
Initial Assessment:
-
Analyze a standard of this compound to confirm the poor peak shape.
-
Ensure the system is properly equilibrated.
-
-
Mobile Phase Optimization:
-
pH Adjustment: If using a buffered mobile phase, ensure the pH is appropriate for the analyte. For phthalates, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used.
-
Solvent Strength: Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.
-
-
System Check:
-
Connections: Check all fittings between the injector, column, and detector for tightness to eliminate dead volumes.
-
Guard Column: If a guard column is used, replace it, as it may be contaminated.
-
-
Column Change:
-
Switch to a column with a different stationary phase chemistry or a highly end-capped column to minimize secondary interactions.
-
Optimizing LC gradient for separation of phthalates and Monononyl Phthalate-d4
Welcome to our technical support center. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their liquid chromatography (LC) gradient for the separation of phthalates, including Monononyl Phthalate-d4.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when analyzing phthalates by LC?
The most significant challenge in phthalate (B1215562) analysis is background contamination. Phthalates are ubiquitous plasticizers found in many laboratory consumables, including solvents, plasticware (tubing, pipette tips, vials), and even the air.[1][2] This can lead to high background signals, ghost peaks, and inaccurate quantification. Another common issue is achieving adequate resolution of all phthalates in a single run, especially for isomeric compounds and complex mixtures containing both low and high molecular weight phthalates.[3][4]
Q2: How can I minimize phthalate contamination in my LC system and samples?
Minimizing contamination is critical for accurate phthalate analysis. Here are key steps to take:
-
Use Phthalate-Free Consumables: Whenever possible, use glass or polypropylene (B1209903) labware instead of plastics like PVC.[2]
-
High-Purity Solvents: Utilize high-purity, LC-MS grade solvents. It is also advisable to test new batches of solvents for phthalate contamination before use.
-
Glassware Cleaning: Thoroughly clean all glassware, avoiding detergents that may contain phthalates. A common cleaning procedure involves rinsing with a suitable organic solvent like acetone (B3395972) or methanol (B129727), followed by heating in a muffle furnace.
-
System Blank Analysis: Regularly run solvent blanks to monitor for contamination within the LC system.
-
Isolator/Trap Columns: Installing a trap column between the pump and the injector can help remove contaminants from the mobile phase before they reach the analytical column.
Q3: Which LC column is best for separating a complex mixture of phthalates?
The choice of column depends on the specific phthalates being analyzed.
-
C18 Columns: A C18 column is the most common choice for reversed-phase separation of phthalates and can provide good resolution for a wide range of these compounds.[5]
-
Phenyl-Hexyl Columns: For challenging separations, particularly of isomers, a Phenyl-Hexyl column can offer alternative selectivity due to π-π interactions with the aromatic rings of the phthalates, potentially improving resolution.[6]
Q4: What is the expected elution order of phthalates in reversed-phase LC?
In reversed-phase chromatography, phthalates generally elute in order of decreasing polarity, which corresponds to increasing alkyl chain length and molecular weight. Therefore, smaller phthalates like Dimethyl Phthalate (DMP) will elute earlier than larger phthalates like Di-n-octyl Phthalate (DNOP) and Diisononyl Phthalate (DINP).[4][6] this compound, being a C9 phthalate, would be expected to elute among the higher molecular weight phthalates.
Q5: How does the gradient slope affect the separation of phthalates?
The gradient slope, or the rate of change in the mobile phase composition, significantly impacts the resolution of phthalates.
-
Shallow Gradient: A slower, more gradual increase in the organic solvent percentage (a shallow gradient) generally provides better resolution between closely eluting peaks, including isomers.[6]
-
Steep Gradient: A rapid increase in the organic solvent percentage (a steep gradient) will shorten the analysis time but may lead to co-elution of some phthalates.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| High Background/Ghost Peaks | Phthalate contamination from solvents, plasticware, or the LC system. | - Run a solvent blank to identify the source of contamination.- Use high-purity, LC-MS grade solvents.- Switch to glass or polypropylene labware.- Clean all glassware thoroughly.- Install a trap column. |
| Poor Resolution/Co-elution of Phthalates | Sub-optimal gradient program or column chemistry. | - Optimize the Gradient: Try a shallower gradient to increase separation between peaks.- Change the Organic Solvent: Switching from methanol to acetonitrile (B52724) (or vice-versa) can alter selectivity.- Select a Different Column: If using a C18 column, consider a Phenyl-Hexyl column for alternative selectivity.[6] |
| Poor Peak Shape (Tailing or Fronting) | - Column Overload: Injecting too much sample.- Incompatible Injection Solvent: The sample is dissolved in a solvent stronger than the initial mobile phase. | - Dilute the sample and re-inject.- Ensure the sample solvent is the same as or weaker than the initial mobile phase. |
| Inconsistent Retention Times | - Inadequate Column Equilibration: The column is not sufficiently equilibrated with the initial mobile phase conditions between runs.- Pump Malfunction: Issues with the LC pump can cause fluctuations in the mobile phase composition. | - Increase the column equilibration time between injections.- Check the pump for leaks and ensure proper solvent mixing. |
Experimental Protocols
Below are example starting protocols for the separation of a mixture of phthalates, including a high molecular weight phthalate like Monononyl Phthalate. These should be used as a starting point for method development and optimization.
Sample Preparation
-
Standard Preparation: Prepare individual stock solutions of each phthalate standard and this compound in a phthalate-free solvent such as methanol or acetonitrile. Create a mixed standard solution by diluting the stock solutions to the desired concentration.
-
Sample Extraction (if necessary): For solid or complex matrices, a solvent extraction may be necessary. A common procedure involves extraction with a suitable organic solvent, followed by concentration and reconstitution in the initial mobile phase.
-
Internal Standard Spiking: Spike all samples, standards, and blanks with a known concentration of this compound internal standard to correct for variations in sample preparation and instrument response.
LC Method Parameters
| Parameter | Starting Condition 1 (C18 Column) | Starting Condition 2 (Phenyl-Hexyl Column) |
| Column | C18, 2.1 x 100 mm, 2.7 µm | Phenyl-Hexyl, 2.1 x 50 mm, 1.8 µm[6] |
| Mobile Phase A | Water with 0.1% Formic Acid | Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile |
| Mobile Phase C | - | Methanol |
| Flow Rate | 0.4 mL/min | 0.5 mL/min |
| Column Temperature | 40 °C | 40 °C |
| Injection Volume | 5 µL | 2 µL |
| Gradient | See Table 1 | See Table 2 |
| Detection | UV at 228 nm or MS/MS | UV at 228 nm or MS/MS |
Table 1: Example Gradient Program for C18 Column
| Time (min) | % Mobile Phase B |
| 0.0 | 50 |
| 15.0 | 95 |
| 20.0 | 95 |
| 20.1 | 50 |
| 25.0 | 50 |
Table 2: Example Gradient Program for Phenyl-Hexyl Column[6]
| Time (min) | % Mobile Phase B | % Mobile Phase C |
| 0.0 | 5 | 5 |
| 2.5 | 45 | 45 |
| 3.5 | 45 | 45 |
| 3.6 | 5 | 5 |
| 5.0 | 5 | 5 |
Visualizations
Logical Workflow for Troubleshooting Poor Resolution
Caption: A step-by-step workflow for troubleshooting poor resolution of phthalates.
Workflow for Minimizing Phthalate Contamination
Caption: A systematic approach to identifying and mitigating sources of phthalate contamination.
References
- 1. epa.gov [epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liq ... - Analytical Methods (RSC Publishing) DOI:10.1039/D5AY01057H [pubs.rsc.org]
- 4. irbnet.de [irbnet.de]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: ESI-MS Analysis of Mono-n-octyl Phthalate-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression issues during the analysis of Mono-n-octyl Phthalate-d4 (MNP-d4) using Electrospray Ionization Mass Spectrometry (ESI-MS).
Troubleshooting Guide
This guide addresses common problems related to ion suppression of MNP-d4 in a question-and-answer format, offering specific solutions and preventative measures.
Problem 1: Significant drop in MNP-d4 signal intensity when analyzing samples compared to standards in neat solvent.
-
Question: Why is my MNP-d4 signal much lower in my biological samples (e.g., plasma, urine) than in my calibration standards prepared in a clean solvent?
-
Answer: This is a classic sign of ion suppression, a type of matrix effect.[1] Co-eluting endogenous or exogenous components from your sample matrix are competing with MNP-d4 for ionization in the ESI source.[1] This competition can be for charge or for space at the surface of the ESI droplets, ultimately reducing the number of MNP-d4 ions that reach the mass analyzer. Common culprits in biological matrices include phospholipids, salts, and proteins.
Problem 2: Poor reproducibility of MNP-d4 signal across different sample injections.
-
Question: I'm observing inconsistent peak areas for MNP-d4 even when injecting replicates of the same sample. What could be the cause?
-
Answer: Inconsistent ion suppression is a likely cause. The concentration and composition of matrix components can vary slightly between samples, leading to variable degrees of suppression.[2] This variability can be exacerbated by inadequate sample preparation or chromatographic separation that fails to consistently remove or separate interfering compounds.
Problem 3: The peak shape of MNP-d4 is distorted or shows tailing in sample chromatograms.
-
Question: My MNP-d4 peak looks good in standards but is broad or tails in my extracted samples. Why is this happening?
-
Answer: While ion suppression primarily affects signal intensity, severe matrix effects can also impact peak shape. This can occur if matrix components interact with the analytical column, altering its chemistry and affecting the retention and elution of MNP-d4. It can also be an indicator of column fouling due to the accumulation of matrix components.
Problem 4: The internal standard (MNP-d4) does not adequately compensate for signal loss of the native analyte (Mono-n-octyl Phthalate).
-
Question: I'm using MNP-d4 as an internal standard, but my quantitative results are still inaccurate. Why isn't it working perfectly?
-
Answer: While deuterated internal standards are the gold standard for correcting matrix effects, they are not always a perfect solution.[3][4] A phenomenon known as differential matrix effects can occur if there is a slight chromatographic separation between the analyte and its deuterated internal standard.[5] If they elute into regions with different levels of ion suppression, the correction will be inaccurate. This can be more pronounced with complex matrices and fast chromatography.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in ESI-MS?
A1: Ion suppression is a phenomenon that occurs in the ESI source where the ionization of a target analyte is reduced by the presence of other co-eluting molecules, known as the matrix.[1] These matrix components compete with the analyte for the available charge on the ESI droplets or for access to the droplet surface, leading to a decrease in the analyte's signal intensity.[6]
Q2: What are the primary causes of ion suppression for MNP-d4 analysis?
A2: The primary causes of ion suppression for MNP-d4, especially in biological matrices, are:
-
Matrix Components: Endogenous substances like phospholipids, salts, and proteins are major contributors.
-
High Analyte Concentration: At very high concentrations, the analyte itself can cause self-suppression.
-
Mobile Phase Additives: Non-volatile buffers or salts in the mobile phase can crystallize on the ESI probe and suppress the signal.
-
Exogenous Contaminants: Contaminants introduced during sample preparation, such as polymers from plasticware, can also cause suppression.
Q3: How can I experimentally assess the degree of ion suppression for MNP-d4?
A3: A common method is to perform a post-column infusion experiment. A solution of MNP-d4 is continuously infused into the LC flow after the analytical column. When a blank, extracted matrix sample is injected, any dip in the constant MNP-d4 signal indicates a region of ion suppression. Another approach is to compare the peak area of MNP-d4 in a post-extraction spiked matrix sample to the peak area in a neat solvent standard. The percentage of signal reduction quantifies the ion suppression.
Q4: What are the most effective strategies to mitigate ion suppression?
A4: A multi-pronged approach is often the most effective:
-
Sample Preparation: Employ rigorous sample cleanup techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.
-
Chromatographic Separation: Optimize your LC method to achieve baseline separation between MNP-d4 and the regions of significant ion suppression. This may involve using a different column chemistry, adjusting the gradient, or using a longer run time.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their suppressive effect. However, this may compromise the limit of detection.
-
Use of a Deuterated Internal Standard: MNP-d4 itself is a deuterated internal standard. When used to quantify the native Mono-n-octyl Phthalate (B1215562), it can effectively compensate for ion suppression as it is affected similarly by the matrix.
Q5: Are there any instrumental parameters that can be adjusted to reduce ion suppression?
A5: While less impactful than sample preparation and chromatography, some instrumental parameters can be optimized. These include adjusting the ESI source parameters like nebulizer gas flow, drying gas temperature, and capillary voltage to find conditions that are less susceptible to matrix effects for your specific analyte and matrix.
Data Presentation
| Analyte | Matrix | Sample Preparation | Ion Suppression (%) | Reference |
| DEHP | Plasma | Protein Precipitation | 11.5 - 1.7 | [7] |
| Mono-methyl phthalate (MMP) | Urine | Solid-Phase Extraction | 22.8 - 24.8 | [2] |
| Mono-ethyl phthalate (MEP) | Urine | Solid-Phase Extraction | 11.4 - 14.4 | [2] |
Note: Ion suppression is calculated as (1 - [Peak Area in Matrix / Peak Area in Neat Solvent]) * 100%.
Experimental Protocols
1. Protocol for Evaluation of MNP-d4 Ion Suppression
This protocol describes a method to quantify the degree of ion suppression affecting MNP-d4 in a given matrix.
-
Objective: To determine the percentage of ion suppression for MNP-d4 in a specific biological matrix (e.g., human plasma).
-
Materials:
-
MNP-d4 standard solution (1 µg/mL in methanol)
-
Blank biological matrix (e.g., human plasma)
-
LC-MS grade methanol, acetonitrile (B52724), and water
-
Formic acid
-
Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)
-
Centrifuge and appropriate tubes
-
-
Procedure:
-
Prepare 'Set A' (Standard in Neat Solvent):
-
To a clean tube, add a known volume of the MNP-d4 standard solution.
-
Add a volume of reconstitution solvent (e.g., 50:50 methanol:water) equivalent to the final volume of the extracted sample in 'Set B'.
-
-
Prepare 'Set B' (Post-Extraction Spike):
-
Perform a protein precipitation on a known volume of the blank biological matrix (e.g., 100 µL of plasma with 300 µL of cold acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract with the same volume of reconstitution solvent as in 'Set A', fortified with the same amount of MNP-d4 as in 'Set A'.
-
-
LC-MS/MS Analysis:
-
Inject equal volumes of the solutions from 'Set A' and 'Set B' into the LC-MS/MS system.
-
Analyze using the optimized MRM parameters for MNP-d4.
-
-
Calculate Ion Suppression:
-
Ion Suppression (%) = (1 - (Peak Area of MNP-d4 in Set B / Peak Area of MNP-d4 in Set A)) * 100
-
-
2. Detailed LC-MS/MS Method for MNP-d4 Analysis
This protocol provides a starting point for the development of a robust LC-MS/MS method for the quantification of Mono-n-octyl Phthalate using MNP-d4 as an internal standard.
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-7 min: Hold at 95% B
-
7.1-10 min: Re-equilibrate at 30% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (for Di-n-octyl Phthalate as a proxy for MNP-d4):
-
Note: The exact mass of MNP-d4 will be slightly higher than DNOP. The precursor ion should be adjusted accordingly. The product ions are likely to be the same or very similar.
-
Precursor Ion (Q1): m/z 395.3 (for MNP-d4)
-
Product Ion (Q3) for Quantification: m/z 149.1
-
Product Ion (Q3) for Confirmation: m/z 281.2
-
-
Instrument Parameters (to be optimized):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Energy: Optimize for each transition (typically 15-30 eV)
-
-
Visualizations
Caption: Mechanism of Ion Suppression in the ESI Source.
Caption: Troubleshooting Workflow for Ion Suppression.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myadlm.org [myadlm.org]
- 4. researchgate.net [researchgate.net]
- 5. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Determination and Pharmacokinetics of Di-(2-ethylhexyl) Phthalate in Rats by Ultra Performance Liquid Chromatography with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to improve the recovery of Monononyl Phthalate-d4 during extraction
Welcome to the Technical Support Center for optimizing the recovery of Monononyl Phthalate-d4. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their extraction methodologies for this deuterated internal standard.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the extraction of this compound, providing direct solutions and preventative strategies in a question-and-answer format.
Q1: I am experiencing low and inconsistent recovery of this compound. What are the primary causes?
A1: Low and variable recovery of deuterated internal standards like this compound can stem from several factors throughout the analytical workflow. The most common culprits include:
-
Suboptimal Extraction Method: The chosen extraction technique (e.g., LLE, SPE) may not be suitable for the specific sample matrix and the physicochemical properties of this long-chain phthalate (B1215562).
-
Poor Solvent Selection: The polarity and composition of the extraction and elution solvents are critical for efficiently partitioning this compound from the sample matrix.
-
Matrix Effects: Co-extracted endogenous compounds from the sample matrix can interfere with the extraction process or cause ion suppression/enhancement during LC-MS analysis.
-
Adsorption to Labware: Phthalates, particularly at low concentrations, can adsorb to plastic surfaces of containers, pipette tips, and vials, leading to significant loss.
-
Incomplete Elution (SPE): The elution solvent may not be strong enough to completely desorb the analyte from the SPE sorbent.
-
Analyte Volatility: Although less volatile than smaller phthalates, some loss can occur during solvent evaporation steps if not performed carefully.
Q2: How can I determine at which step of my SPE protocol the loss of this compound is occurring?
A2: To pinpoint the source of analyte loss in your Solid-Phase Extraction (SPE) method, it is crucial to analyze the fractions from each step of the process. This systematic approach will help you identify whether the issue lies with sample loading, washing, or elution.[1]
Here is a systematic approach to diagnose the problem:
-
Collect All Fractions: During your SPE procedure, separately collect the flow-through from the sample loading step, each wash fraction, and the final elution fraction.
-
Analyze Each Fraction: Analyze each collected fraction using your established analytical method (e.g., LC-MS/MS).
-
Interpret the Results:
-
Analyte in the Flow-Through: If this compound is detected in the initial sample flow-through, it indicates a problem with the sorbent's retention of the analyte. This could be due to an inappropriate sorbent type, incorrect sample pH, or a sample loading solvent that is too strong.
-
Analyte in the Wash Fractions: Detection of the analyte in the wash fractions suggests that the wash solvent is too aggressive, prematurely eluting the this compound along with the interferences.
-
No Analyte Detected in Any Fraction: If the analyte is not found in the load, wash, or elution fractions, it is likely strongly and irreversibly bound to the SPE sorbent.[1] In this case, a stronger elution solvent is required.
-
Q3: What are the recommended starting points for solvent selection in Liquid-Liquid Extraction (LLE) of this compound?
A3: For long-chain phthalates like Monononyl Phthalate, the choice of an appropriate extraction solvent in LLE is critical for achieving high recovery. A good starting point is to use a water-immiscible organic solvent that has a similar polarity to the analyte.
Recommended solvents for phthalate extraction include:
-
n-Hexane
-
Toluene
-
Dichloromethane
-
Ethyl acetate (B1210297)
-
A mixture of n-hexane and acetone (B3395972) (e.g., 1:1 v/v)[2]
-
A mixture of n-hexane and ethyl acetate (e.g., 70:30 v/v)[2]
For complex matrices, a series of extractions with fresh solvent can improve recovery.[2] It is also beneficial to consider the LogP value of Monononyl Phthalate to guide solvent selection.
Q4: Can the pH of my sample affect the recovery of this compound?
A4: While phthalates themselves are neutral compounds, the pH of the sample can significantly impact the extraction efficiency, especially in complex matrices like biological fluids or environmental water samples. Adjusting the pH can alter the solubility of matrix components, potentially reducing interferences and improving the partitioning of the analyte into the organic phase. For SPE, controlling the pH is crucial for optimizing the interaction between the analyte and the sorbent.
Q5: How can I minimize the loss of this compound due to adsorption?
A5: To mitigate the loss of your deuterated standard through adsorption to labware, a stringent protocol for handling materials is recommended:
-
Use Glassware: Whenever possible, use glassware instead of plastic. All glassware should be thoroughly cleaned.
-
Pre-rinse with Solvent: Before use, rinse all glassware and vials with a high-purity solvent that will be used in the extraction to saturate any active binding sites.
-
Phthalate-Free Consumables: If plastic consumables are unavoidable, ensure they are certified as phthalate-free.
-
Minimize Contact Time: Do not let samples or standards sit in plastic containers for extended periods.
Quantitative Data Summary
The following tables summarize recovery data for phthalate extraction from various sources, providing a baseline for expected performance with different methodologies.
Table 1: Recovery of Phthalates using Different Extraction Methods and Solvents
| Phthalate | Matrix | Extraction Method | Solvent(s) | Average Recovery (%) | Reference |
| Various Phthalates | Plastic Packaging | HS-SPME (PDMS/DVB fiber) | - | 90.2 - 111 | [3] |
| DEHP | PVC | Soxhlet Extraction | Dichloromethane | 94 | [4] |
| DEHP | PVC | Ultrasonic Extraction | Methanol (B129727) | 21 | [4] |
| Various Phthalates | Glass Fiber Filter | Ultrasonic Extraction | Toluene | 76 - 131 | [5] |
| Various Phthalates | XAD+GFF | Soxhlet Extraction | Toluene | 90 - 107 | [5] |
| Various Phthalates | Polyurethane Foam | Ultrasonic Extraction | Dichloromethane | 76 - 131 | [5] |
Table 2: Solid-Phase Extraction (SPE) Recovery of Phthalates from Aqueous Matrices
| Phthalate | SPE Sorbent | Elution Solvent | Average Recovery (%) | Reference |
| Six Phthalates | Cucurbit[6]uril | Ethyl Acetate | 82.7 - 94.4 | [7] |
| BBP & DEHP | Polystyrene | Acetonitrile/Buffer | 99 - 104 | [8] |
| Six Phthalates | Not Specified | Not Specified | Within EPA Limits | [9] |
Experimental Protocols
Below are detailed methodologies for common extraction techniques that can be adapted for this compound.
Protocol 1: Ultrasonic-Assisted Extraction (UAE) from Solid Matrices (e.g., Plastics, Soil)
Objective: To extract this compound from a solid sample matrix using ultrasonic energy to enhance solvent penetration and analyte desorption.
Materials:
-
Homogenized solid sample
-
Glass centrifuge tubes
-
Extraction solvent: 1:1 (v/v) mixture of n-hexane and acetone[2]
-
Internal standard spiking solution (this compound)
-
Ultrasonic bath
-
Centrifuge
-
Glass collection tubes
-
Nitrogen evaporator
Methodology:
-
Sample Preparation: Weigh approximately 2-5 grams of the homogenized sample into a glass centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample.
-
Solvent Addition: Add 10 mL of the 1:1 (v/v) n-hexane/acetone mixture.
-
Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.[2]
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to pellet the solid material.[2]
-
Supernatant Collection: Carefully decant the supernatant into a clean glass collection tube.
-
Repeat Extraction: Repeat the extraction process (steps 3-6) two more times with fresh solvent, combining the supernatants.[2]
-
Solvent Evaporation: Evaporate the combined extract to the desired final volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent for your analytical instrument.
Protocol 2: Solid-Phase Extraction (SPE) for Aqueous Samples (e.g., Water, Biological Fluids)
Objective: To isolate and concentrate this compound from an aqueous sample matrix using a solid sorbent.
Materials:
-
Aqueous sample
-
SPE cartridge (e.g., C18, Polystyrene-based)
-
Internal standard spiking solution (this compound)
-
Methanol (for conditioning)
-
Purified water (for equilibration)
-
Wash solvent (e.g., water or a weak organic solvent mixture)
-
Elution solvent: Ethyl acetate or a mixture of n-hexane and ethyl acetate (e.g., 70:30 v/v)[2][7]
-
SPE vacuum manifold
-
Collection tubes
-
Nitrogen evaporator
Methodology:
-
Internal Standard Spiking: Spike the aqueous sample with a known amount of this compound.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol through it.
-
Cartridge Equilibration: Equilibrate the cartridge by passing 5 mL of purified water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the spiked sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of purified water or a weak wash solvent to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes to remove excess water.
-
Elution: Elute the this compound from the cartridge with 5-10 mL of the elution solvent into a clean collection tube.
-
Solvent Evaporation: Evaporate the eluate to the desired final volume under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent for analysis.
Visualizations
The following diagrams illustrate key workflows and logical relationships to aid in understanding and troubleshooting the extraction process.
Caption: Workflow for Ultrasonic-Assisted Extraction (UAE).
Caption: Troubleshooting logic for low recovery issues.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Migration of Six Phthalate Esters in Plastic Toys by GC-MS/MS Coupled with Solid-Phase Extraction Using Cucurbit[n]urils as Adsorbent [openchemicalengineeringjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. gcms.cz [gcms.cz]
Identifying and eliminating sources of phthalate contamination in the lab
Welcome to the Technical Support Center for identifying and eliminating sources of phthalate (B1215562) contamination in your laboratory. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are phthalates and why are they a problem in the lab?
Phthalates are a class of chemical compounds primarily used as plasticizers to increase the flexibility, durability, and transparency of plastics.[1][2] They are not chemically bound to the polymer matrix, which allows them to leach, or migrate, out of plastic materials over time.[3][4][5] This leaching can lead to the contamination of samples, reagents, and analytical instruments, compromising the accuracy and reliability of experimental results, particularly in sensitive analyses like mass spectrometry.[6][7]
Q2: What are the most common sources of phthalate contamination in a laboratory setting?
Phthalate contamination is ubiquitous in the laboratory environment.[7][8] Common sources include:
-
Lab Consumables: Many common laboratory items can leach phthalates. These include plastic syringes, pipette tips, plastic filter holders, and Parafilm®.[9][10][11] Vinyl gloves are a significant source of phthalate contamination and should be avoided.[12][13]
-
Solvents and Reagents: Solvents can become contaminated with phthalates from their containers or during production.[8] It is also possible for reagents like sodium sulfate (B86663) to be contaminated.[3]
-
Laboratory Environment: The laboratory itself can be a source of contamination. Phthalates can be found in flooring materials, paints, adhesives, and electrical cables.[3] Dust particles can also carry phthalates and settle on surfaces and in samples.[8]
-
Water Systems: Deionized (DI) water systems that use plastic storage tanks or tubing can introduce phthalates into the water supply.[3]
-
Personal Care Products: Cosmetics, lotions, and other personal care products used by laboratory personnel can contain phthalates and be a source of contamination.[14]
Q3: Which plastics are most likely to contain phthalates?
Polyvinyl chloride (PVC), often referred to as vinyl, is the plastic most commonly associated with high levels of phthalate plasticizers.[8][13][15] While other plastics like polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE) are generally considered to have lower phthalate content, it's crucial to verify with the manufacturer or test for leaching, as cross-contamination during manufacturing or packaging can occur.[12]
Q4: How can I test my lab equipment and solvents for phthalate contamination?
To test for phthalate contamination, you can perform a "leaching study" or a "blank analysis." A general procedure involves exposing a "clean" solvent (a solvent you have pre-tested and confirmed to be free of phthalates) to the material for a specific period. The solvent is then concentrated and analyzed using Gas Chromatography-Mass Spectrometry (GC/MS) or Liquid Chromatography-Mass Spectrometry (LC/MS) to detect the presence and quantity of leached phthalates.[1][16] Running procedural blanks with every batch of samples is also critical to assess contamination introduced during the entire analytical process.[14]
Q5: What are the best practices for cleaning glassware to remove phthalate contamination?
A rigorous cleaning protocol is essential for removing phthalate residues from glassware. Here is a recommended procedure:
-
Initial Wash: Wash with a laboratory-grade detergent and hot water.[12]
-
Rinse: Rinse thoroughly with tap water, followed by deionized water.[12]
-
Solvent Rinse: Rinse with a high-purity solvent such as acetone (B3395972) or hexane (B92381).[12]
-
Baking: For non-volumetric glassware, bake in a muffle furnace at 400°C for at least 30 minutes.[3][12]
-
Storage: After cooling, cover glassware openings with baked aluminum foil to prevent airborne contamination.[14]
Troubleshooting Guides
Issue 1: High Phthalate Background in Analytical Blanks
Symptoms: Consistently high levels of common phthalates (e.g., di(2-ethylhexyl) phthalate (DEHP), dibutyl phthalate (DBP)) are detected in your solvent or procedural blanks.[14]
Troubleshooting Workflow:
Caption: Troubleshooting high phthalate background.
Issue 2: Inconsistent Phthalate Levels in Replicate Samples
Symptoms: Significant variation in phthalate concentrations between replicate samples, leading to poor reproducibility and unreliable quantification.[14]
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent phthalate levels.
Data on Phthalate Leaching from Lab Consumables
The following table summarizes reported leaching levels of common phthalates from various laboratory consumables. These values can help identify potential sources of contamination in your experiments.
| Laboratory Consumable | Phthalate Detected | Maximum Leaching Level (µg/cm²) | Reference |
| Pipette Tips | Di(2-ethylhexyl) phthalate (DEHP) | 0.36 | [9][10] |
| Diisononyl phthalate (DINP) | 0.86 | [9][10] | |
| Plastic Filter Holders (PTFE) | Dibutyl phthalate (DBP) | 2.49 | [9][10][11] |
| Plastic Filter Holders (Regenerated Cellulose) | Dibutyl phthalate (DBP) | 0.61 | [9][10][11] |
| Plastic Filter Holders (Cellulose Acetate) | Dimethyl phthalate (DMP) | 5.85 | [9][10][11] |
| Parafilm® | Di(2-ethylhexyl) phthalate (DEHP) | 0.50 | [9][10][11] |
Experimental Protocols
Protocol 1: Testing Laboratory Consumables for Phthalate Leaching
Objective: To determine if plastic labware (e.g., pipette tips, centrifuge tubes, filters) is a source of phthalate contamination.
Materials:
-
Item to be tested
-
High-purity, phthalate-free solvent (e.g., hexane or methanol)
-
Clean glass vials with PTFE-lined caps
-
GC/MS or LC/MS system
Procedure:
-
Place the item to be tested in a clean glass vial.
-
Add a known volume of phthalate-free solvent to the vial, ensuring the item is fully submerged.
-
Seal the vial with a PTFE-lined cap.
-
Prepare a "solvent blank" by adding the same volume of the same solvent to an identical empty glass vial.
-
Allow the vials to stand for a predetermined amount of time (e.g., 24 hours) at room temperature.
-
After the incubation period, carefully transfer the solvent from each vial into a clean concentration tube.
-
Concentrate the solvent to a final volume of 1 mL using a gentle stream of nitrogen.
-
Analyze the concentrated solvent by GC/MS or LC/MS for the presence of phthalates.
-
Compare the phthalate levels in the sample extract to the solvent blank. Elevated levels in the sample indicate leaching from the tested consumable.
Protocol 2: Cleaning and Preparing Glassware for Trace Phthalate Analysis
Objective: To prepare scrupulously clean glassware to minimize background phthalate contamination.
Materials:
-
Glassware to be cleaned
-
Laboratory-grade detergent
-
Tap water and deionized water
-
High-purity acetone and hexane
-
Muffle furnace
-
Aluminum foil
Procedure:
-
Initial Wash: If glassware is visibly dirty, wash with a laboratory-grade detergent and hot tap water.
-
Rinsing: Rinse thoroughly with tap water, followed by several rinses with deionized water.[14]
-
Solvent Rinsing: Rinse the glassware three times with high-purity acetone, followed by three rinses with high-purity hexane.
-
Baking: Place the glassware in a muffle furnace and bake at 400°C for at least 4 hours.[17] Note: Do not bake volumetric glassware.
-
Cooling and Storage: Allow the glassware to cool completely inside the furnace or in a clean, phthalate-free environment (e.g., a desiccator).[14]
-
Covering: Immediately after cooling, cover the openings of the glassware with aluminum foil that has also been baked in the muffle furnace.[14] Store in a clean, dust-free cabinet.
References
- 1. Free Of Phthalates: How To Conduct Phthalate Testing For Your Product [cptclabs.com]
- 2. Phthalates Analysis [intertek.com]
- 3. biotage.com [biotage.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Phthalates: The Main Issue in Quality Control in the Beverage Industry [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. research.thea.ie [research.thea.ie]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Phthalates - Wikipedia [en.wikipedia.org]
- 16. blog.qima.com [blog.qima.com]
- 17. toxicfreefood.org [toxicfreefood.org]
Technical Support Center: Enhancing Monononyl Phthalate-d4 Detection in Trace Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Monononyl Phthalate-d4 (MNP-d4) detection in trace analysis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound, providing systematic approaches to problem resolution.
Issue 1: Poor Peak Shape (Tailing or Fronting) in Chromatogram
Question: My chromatogram for MNP-d4 shows significant peak tailing or fronting. What are the potential causes and how can I resolve this?
Answer:
Poor peak shape for MNP-d4 can be attributed to several factors related to the chromatographic system and sample matrix. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Poor Peak Shape
Technical Support Center: Addressing Chromatographic Co-elution with Monononyl Phthalate-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering chromatographic co-elution issues when using Monononyl Phthalate-d4 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: My quantitative results for the target analyte are inconsistent and inaccurate when using this compound as an internal standard. What are the likely causes?
A1: Inaccurate or inconsistent quantitative results when using a deuterated internal standard like this compound can stem from several factors. The most common issues include:
-
Lack of complete co-elution: The analyte and the deuterated internal standard may not elute at precisely the same time.
-
Differential matrix effects: Even with near co-elution, matrix components can suppress or enhance the ionization of the analyte and internal standard to different extents.[1]
-
Isotopic impurities: The deuterated standard may contain a small amount of the non-deuterated analyte.
-
Isotopic exchange: The deuterium (B1214612) atoms on the internal standard may exchange with hydrogen atoms from the solvent or matrix.
Q2: Why does this compound sometimes elute earlier than its non-deuterated counterpart in reversed-phase chromatography?
A2: This phenomenon is known as the "deuterium isotope effect." The substitution of hydrogen with the heavier deuterium isotope can lead to slight changes in the molecule's physicochemical properties, such as its lipophilicity. In reversed-phase chromatography, deuterated compounds often exhibit slightly shorter retention times compared to their non-deuterated analogs.[1] This can result in partial or complete separation of the analyte and the internal standard.
Q3: What are the consequences of poor co-elution between my analyte and this compound?
A3: Poor co-elution can lead to significant quantification errors. If the analyte and internal standard elute at different times, they may be subjected to different matrix effects, where co-eluting matrix components can either suppress or enhance the signal of one compound more than the other. This differential matrix effect compromises the fundamental assumption of using an internal standard, which is that it behaves identically to the analyte during analysis.
Troubleshooting Guides
Issue 1: Peak Splitting or Tailing Observed for Analyte and Internal Standard
If you observe distorted peak shapes for your analyte and this compound, it could be due to a number of factors.
Troubleshooting Steps:
-
Verify Peak Purity: Use a diode array detector (DAD) or high-resolution mass spectrometry to assess peak purity. If multiple spectra are observed across a single peak, it may indicate co-elution with an interfering compound.
-
Check for Column Contamination: Flush the column with a strong solvent to remove any potential contaminants. If the problem persists, consider replacing the guard column or the analytical column.
-
Optimize Mobile Phase: Adjust the mobile phase composition or gradient to improve peak shape. Ensure the sample is fully soluble in the mobile phase.
-
Evaluate for Sample Overload: Inject a dilution of your sample to see if the peak shape improves. Overloading the column can lead to peak fronting or tailing.
Issue 2: Incomplete Co-elution of Monononyl Phthalate and this compound
A noticeable shift in retention time between the analyte and the internal standard can lead to inaccurate quantification due to differential matrix effects.
Troubleshooting Steps:
-
Overlay Chromatograms: The first step is to visually confirm the lack of co-elution by overlaying the chromatograms of the analyte and this compound.
-
Adjust Chromatographic Conditions: Modify the mobile phase gradient, temperature, or flow rate to try and achieve better co-elution. A slower gradient or lower temperature can sometimes improve peak overlap.
-
Use a Lower Resolution Column: In some cases, a column with lower resolving power can be advantageous, as it may cause the analyte and internal standard peaks to merge, thus ensuring they experience the same matrix effects.[1]
-
Consider a Different Internal Standard: If co-elution cannot be achieved, consider using a different internal standard, such as one labeled with ¹³C, which typically has a smaller isotopic effect on retention time.
Quantitative Data Summary: Impact of Chromatographic Conditions on Co-elution
| Parameter | Condition A (Initial Method) | Condition B (Optimized Method) | Analyte RT (min) | IS RT (min) | ΔRT (sec) |
| Column | High-Resolution C18 (1.7 µm) | Standard C18 (3.5 µm) | 5.21 | 5.17 | 2.4 |
| Gradient | Fast (5-95% B in 5 min) | Slow (30-70% B in 10 min) | 8.45 | 8.42 | 1.8 |
| Temperature | 40°C | 30°C | 6.12 | 6.09 | 1.8 |
Note: RT = Retention Time, IS = Internal Standard (this compound). Data is illustrative.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This protocol helps determine if differential matrix effects are impacting your analysis.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a solution of the analyte and this compound in a clean solvent (e.g., methanol) at a known concentration.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample using your established procedure. Spike the extracted matrix with the analyte and internal standard at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike a blank matrix sample with the analyte and internal standard before the extraction process.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
-
Compare the matrix effect for the analyte and the internal standard. A significant difference indicates a differential matrix effect.
-
Quantitative Data Summary: Matrix Effect Evaluation
| Sample Set | Analyte Peak Area | IS Peak Area | Analyte Matrix Effect (%) | IS Matrix Effect (%) |
| Set A (Neat) | 1,200,000 | 1,150,000 | - | - |
| Set B (Post-Spike) | 850,000 | 1,050,000 | 70.8 | 91.3 |
Note: Data is illustrative.
Visualizations
Caption: Workflow for evaluating matrix effects.
Caption: Troubleshooting logic for inaccurate results.
References
Validation & Comparative
Validating Analytical Methods for Phthalate Analysis: A Comparative Guide to Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of phthalates is critical due to their potential health risks and regulatory scrutiny. The validation of analytical methods ensures the reliability and accuracy of these measurements. A key component of a robust analytical method for phthalate (B1215562) analysis by mass spectrometry is the use of an internal standard, with deuterated analogs being the preferred choice. This guide provides a comparative overview of the performance of various deuterated internal standards used in the validation of analytical methods for phthalate quantification, with a focus on Mono-n-octyl Phthalate-d4.
The Role of Deuterated Internal Standards
In analytical chemistry, particularly for chromatographic techniques coupled with mass spectrometry (GC-MS or LC-MS), internal standards are essential for correcting variations in the analytical process. Deuterated internal standards are synthetic versions of the target analyte where one or more hydrogen atoms have been replaced by deuterium, a heavy isotope of hydrogen. This isotopic labeling makes the internal standard chemically almost identical to the analyte, ensuring they behave similarly during sample preparation, extraction, and analysis. However, the mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate quantification.
The use of a deuterated internal standard can compensate for:
-
Analyte loss during sample preparation: Extraction and clean-up steps can lead to the loss of the target analyte. Since the internal standard is added at the beginning of the process and has similar chemical properties, it will be lost at a proportional rate, allowing for accurate correction.
-
Matrix effects: The sample matrix (the components of the sample other than the analyte) can interfere with the ionization of the analyte in the mass spectrometer, leading to signal suppression or enhancement. The deuterated internal standard experiences similar matrix effects, allowing for normalization of the analyte signal.
-
Instrumental variability: Fluctuations in the performance of the analytical instrument can affect the signal intensity. The internal standard helps to correct for this variability.
Performance Comparison of Deuterated Internal Standards
A study on the determination of phthalates in indoor air compared the performance of three different deuterated internal standards: Di-n-butyl phthalate-d4 (DBP-d4), Benzyl butyl phthalate-d4 (BBP-d4), and Di(2-ethylhexyl) phthalate-d4 (DEHP-d4). The primary performance metric for this comparison was the linearity of the calibration curves for five target phthalates. The study concluded that DBP-d4 provided the best overall performance based on the coefficient of determination (R²) values.
Another study focused on the validation of an analytical method for a phthalate metabolite, monobutyl phthalate (MBP), using monobutyl phthalate-d4 (MBP-d4) as the internal standard. This provides insight into the performance of a deuterated monoester phthalate, which is structurally more similar to Mono-n-octyl Phthalate.
The following tables summarize the quantitative data from these studies, offering a comparative view of the performance of different deuterated internal standards.
Table 1: Comparison of Linearity (R²) for Different Deuterated Internal Standards in Phthalate Analysis
| Analyte | DBP-d4 as Internal Standard (R²) | BBP-d4 as Internal Standard (R²) | DEHP-d4 as Internal Standard (R²) |
| Diethyl phthalate (DEP) | 0.9997 | 0.9993 | 0.9992 |
| Diisobutyl phthalate (DIBP) | 0.9989 | 0.9978 | 0.9972 |
| Di-n-butyl phthalate (DBP) | 0.9995 | 0.9990 | 0.9988 |
| Benzyl butyl phthalate (BBP) | 0.9953 | 0.9900 | 0.9891 |
| Di(2-ethylhexyl) phthalate (DEHP) | 0.9991 | 0.9985 | 0.9981 |
Data sourced from a study on phthalate analysis in indoor air.
Table 2: Performance Data for Monobutyl Phthalate-d4 (MBP-d4) as an Internal Standard
| Validation Parameter | Plasma Matrix | Pup Homogenate Matrix |
| Linearity (r) | ≥ 0.99 | ≥ 0.99 |
| Accuracy (%RE) | ≤ ±7.5% | ≤ ±7.5% |
| Precision (%RSD) | ≤ 10.1% | ≤ 10.1% |
| Absolute Recovery | > 92% | > 92% |
| Limit of Detection (LOD) | 6.9 ng/mL | 9.4 ng/g |
| Limit of Quantification (LOQ) | 25.0 ng/mL | 50.0 ng/g |
Data sourced from a UPLC-MS/MS method validation for monobutyl phthalate.
Experimental Protocols
Below are detailed methodologies for the key experiments involved in the validation of an analytical method for phthalate analysis using a deuterated internal standard. These protocols can be adapted for use with Mono-n-octyl Phthalate-d4.
Sample Preparation (Liquid-Liquid Extraction for Aqueous Samples)
-
Spiking: To a 10 mL aqueous sample, add a known amount of the deuterated internal standard solution (e.g., Mono-n-octyl Phthalate-d4 in a suitable solvent).
-
Extraction: Add 5 mL of a suitable organic solvent (e.g., hexane (B92381) or a mixture of hexane and dichloromethane).
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the phthalates into the organic phase.
-
Centrifugation: Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a small, known volume (e.g., 100 µL) of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used.
-
Injector: Splitless injection mode is commonly employed for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the different phthalates. A typical program might start at 60°C, ramp to 280°C, and hold for a few minutes.
-
Carrier Gas: Helium is the most common carrier gas.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI) is the standard ionization technique for phthalate analysis.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used for high sensitivity and selectivity. Specific ions for each target phthalate and the deuterated internal standard are monitored.
-
Method Validation Parameters
The following parameters should be evaluated to validate the analytical method, following guidelines such as those from the International Council for Harmonisation (ICH):
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank samples and spiked samples.
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is determined by analyzing a series of calibration standards and calculating the coefficient of determination (R² or r).
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by analyzing samples with known concentrations of the analyte (spiked samples) and is expressed as percent recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Visualizing the Workflow
The following diagrams illustrate the key workflows in the validation of an analytical method for phthalate analysis.
Experimental workflow for phthalate analysis.
Key relationships in method validation.
Conclusion
The validation of an analytical method is paramount for generating reliable and defensible data in the analysis of phthalates. The use of deuterated internal standards, such as Mono-n-octyl Phthalate-d4, is a cornerstone of a robust method, effectively compensating for analytical variability. While direct comparative performance data for Mono-n-octyl Phthalate-d4 is currently limited in the scientific literature, the available data for other deuterated phthalates, such as DBP-d4 and MBP-d4, demonstrate the effectiveness of this class of internal standards. The provided experimental protocols and validation guidelines offer a solid framework for researchers to develop and validate their own analytical methods for phthalate quantification, ensuring data of the highest quality and integrity. Further studies directly comparing the performance of a wider range of deuterated internal standards, including Mono-n-octyl Phthalate-d4, would be a valuable contribution to the field.
Inter-Laboratory Comparison of Phthalate Analysis: A Guide for Researchers Utilizing Monononyl Phthalate-d4 as an Internal Standard
This guide provides a comprehensive overview of the methodologies and comparative performance for the analysis of phthalates, with a special focus on the role of deuterated internal standards like Monononyl Phthalate-d4 (MNP-d4). The information is intended for researchers, scientists, and drug development professionals engaged in the quantification of phthalates in various matrices. While specific inter-laboratory comparison data for MNP-d4 is not publicly available, this guide draws upon the principles and results from numerous proficiency tests and round-robin studies on other phthalates to provide a robust framework for its application.
Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polymers.[1] Their potential to migrate from packaging materials, medical devices, and other consumer products into substances that come in contact with them is a significant concern due to their endocrine-disrupting properties.[2][3] Accurate and reliable quantification is therefore crucial. Inter-laboratory comparison studies are essential for assessing the performance and consistency of analytical methods across different laboratories, thereby ensuring the reliability of the data generated.[2][4]
The use of deuterated internal standards, such as this compound, is a well-established and highly effective approach to achieving accurate and precise measurements of phthalates.[1] These isotopically labeled analogs of the target analytes are added to samples at a known concentration before any sample preparation steps.[1] This allows for the compensation of analyte loss during extraction and cleanup, as well as correction for matrix-induced signal suppression or enhancement during instrumental analysis. This technique, known as isotope dilution mass spectrometry (IDMS), is considered the gold standard for the quantitative analysis of organic micropollutants.[1]
Comparative Performance in Phthalate (B1215562) Analysis
The following table summarizes hypothetical yet representative data from an inter-laboratory comparison for the analysis of a selection of common phthalates. This data is modeled on the performance metrics observed in real-world proficiency tests for phthalate analysis.[4][5] The inclusion of Monononyl Phthalate (MNP) as a target analyte, with MNP-d4 as its internal standard, illustrates its place within a multi-analyte method.
| Analyte | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) | Coefficient of Variation (CV%) | Recovery Rate (%) |
| Dimethyl Phthalate (DMP) | 25.2 | 4.8 | 19.0 | 95 - 108 |
| Diethyl Phthalate (DEP) | 30.5 | 6.1 | 20.0 | 92 - 110 |
| Dibutyl Phthalate (DBP) | 15.8 | 3.5 | 22.2 | 90 - 112 |
| Benzyl Butyl Phthalate (BBP) | 12.1 | 2.9 | 24.0 | 88 - 115 |
| Di(2-ethylhexyl) Phthalate (DEHP) | 55.6 | 13.9 | 25.0 | 85 - 120 |
| Monononyl Phthalate (MNP) | 40.3 | 10.5 | 26.0 | 85 - 118 |
This table presents illustrative data based on typical performance in phthalate proficiency testing to demonstrate how results are compared. The Coefficient of Variation (CV%) indicates the level of agreement between participating laboratories.
Inter-laboratory studies on phthalate biomarkers have shown that reproducibility can vary, with average inter-laboratory reproducibility around 24% for single-isomer phthalates and potentially higher for more complex or mixed-isomer phthalates.[4] Consistent performance and adherence to standardized protocols can improve this reproducibility to as low as 17%.[4]
Experimental Protocols
Detailed methodologies are critical for ensuring the consistency and comparability of results in an inter-laboratory study.[2] The following protocols outline a standard approach for the analysis of phthalates in a liquid matrix (e.g., a beverage or biological fluid) using a deuterated internal standard like MNP-d4.
Sample Preparation and Extraction
A standardized sample preparation protocol is crucial to minimize variability between laboratories.[2]
-
Internal Standard Spiking: To a 10 mL aliquot of the liquid sample, add a precise volume of a standard solution containing this compound and other relevant deuterated internal standards (e.g., DEP-d4, DBP-d4, DEHP-d4). The concentration of the internal standards should be appropriate for the expected concentration range of the target analytes.
-
Liquid-Liquid Extraction (LLE): The sample is then extracted with a suitable organic solvent.
-
Add 10 mL of hexane (B92381) to the sample in a separatory funnel.
-
Shake vigorously for 2-3 minutes.
-
Allow the layers to separate and collect the organic (upper) layer.
-
Repeat the extraction twice more with fresh portions of hexane.
-
Combine the organic extracts.
-
-
Concentration: The combined extract is concentrated to a small volume (e.g., 1 mL) under a gentle stream of nitrogen. This step increases the concentration of the analytes to a level suitable for instrumental analysis.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used and effective technique for the separation and quantification of volatile and semi-volatile compounds like phthalates.[6][7]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.[2]
-
Carrier Gas: Helium at a constant flow rate.[2]
-
Injection: A splitless injection mode is generally used for trace analysis to maximize the transfer of analytes to the column.[2]
-
Temperature Program: An optimized temperature gradient is essential to separate the target phthalates from each other and from matrix interferences. A typical program might be:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp 1: Increase to 220°C at a rate of 20°C/minute.
-
Ramp 2: Increase to 300°C at a rate of 10°C/minute, hold for 5 minutes.
-
-
Mass Spectrometry: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.[8] For each phthalate and its corresponding deuterated internal standard, a specific set of ions (a quantification ion and one or two qualifier ions) are monitored.
| Analyte | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Diethyl Phthalate (DEP) | 149 | 177 | 121 |
| Diethyl Phthalate-d4 (DEP-d4) | 153 | 181 | 125 |
| Dibutyl Phthalate (DBP) | 149 | 223 | 205 |
| Dibutyl Phthalate-d4 (DBP-d4) | 153 | 227 | 209 |
| Monononyl Phthalate (MNP) | 149 | 293 | 167 |
| This compound (MNP-d4) | 153 | 297 | 171 |
This table provides an example of ions that would be monitored in a SIM method. The primary ion for many phthalates is m/z 149, arising from the phthalic anhydride (B1165640) structure.[6]
Visualizing Workflows
Diagrams are essential for clearly communicating complex experimental and logical workflows. The following diagrams, created using the DOT language, illustrate the key processes described in this guide.
Caption: Workflow of an inter-laboratory comparison study for phthalate analysis.
Caption: Experimental workflow for phthalate analysis using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. measurlabs.com [measurlabs.com]
- 4. Proficiency and Interlaboratory Variability in the Determination of Phthalate and DINCH Biomarkers in Human Urine: Results from the HBM4EU Project - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. gcms.cz [gcms.cz]
- 7. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 8. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Monononyl Phthalate-d4 and Di(2-ethylhexyl) phthalate-d4 as Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of phthalates in various matrices is a critical aspect of environmental monitoring, food safety, and toxicological research. The use of deuterated internal standards is a widely accepted practice to improve the accuracy and precision of analytical methods, particularly in mass spectrometry-based techniques. This guide provides a comparative overview of two such internal standards: Monononyl Phthalate-d4 and Di(2-ethylhexyl) phthalate-d4.
Introduction to Internal Standards in Phthalate (B1215562) Analysis
Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard should be chemically similar to the analyte of interest but distinguishable by the analytical instrument, typically by mass. Deuterium-labeled analogs of the target analytes, such as this compound and Di(2-ethylhexyl) phthalate-d4, are considered the gold standard for isotope dilution mass spectrometry (IDMS) due to their similar physicochemical properties and co-elution with the unlabeled analytes.
Physicochemical Properties
A comparison of the fundamental physicochemical properties of this compound and Di(2-ethylhexyl) phthalate-d4 is crucial for selecting the appropriate internal standard for a specific analytical method.
| Property | This compound | Di(2-ethylhexyl) phthalate-d4 |
| Molecular Formula | C₁₇H₂₀D₄O₄[1] | C₂₄H₃₄D₄O₄[2] |
| Molecular Weight | 296.39 g/mol [1] | 394.58 g/mol [2][3] |
| CAS Number | 2514564-42-0 (labeled)[4] | 93951-87-2[2][3] |
| Unlabeled CAS Number | 24539-59-1[1] | 117-81-7[3] |
| Appearance | White to Off-White Solid | Not specified, likely a liquid |
| Purity (Typical) | >98% (from suppliers) | >95% (HPLC)[3] |
| Storage Temperature | Refrigerator | +4°C[3] |
Performance as Internal Standards
The performance of an internal standard is evaluated based on its ability to mimic the behavior of the analyte throughout the analytical process, including extraction, cleanup, and instrumental analysis. Key performance indicators include recovery, matrix effects, and linearity.
While extensive data is available for Di(2-ethylhexyl) phthalate-d4, there is a notable lack of published studies specifically detailing the experimental performance of this compound as an internal standard. The following table summarizes the available and expected performance characteristics.
| Performance Metric | This compound | Di(2-ethylhexyl) phthalate-d4 |
| Recovery | Data not available in published literature. Expected to have good recovery in organic solvent extractions due to its phthalate structure. | Generally high and consistent recoveries have been reported in various matrices, including coffee, serum, and wine.[5] |
| Matrix Effects | Data not available. As a deuterated analog, it is expected to co-elute with monononyl phthalate and effectively compensate for matrix-induced signal suppression or enhancement. | Effectively compensates for matrix effects in complex samples.[5] |
| Linearity | Data not available. Expected to exhibit a linear response over a relevant concentration range when used as an internal standard. | Excellent linearity (R² > 0.99) is commonly achieved in calibration curves for the quantification of DEHP and other phthalates.[6] |
Experimental Protocols
The following are generalized experimental protocols for the analysis of phthalates using a deuterated internal standard. These should be optimized for the specific matrix and target analytes.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 10 mL of an aqueous sample (e.g., water, beverage), add a known amount of the internal standard solution (e.g., 100 µL of a 1 µg/mL solution of this compound or Di(2-ethylhexyl) phthalate-d4 in a suitable solvent).
-
Add 5 mL of a suitable extraction solvent (e.g., hexane (B92381) or dichloromethane).
-
Vortex or shake vigorously for 2 minutes.
-
Centrifuge to separate the phases.
-
Carefully transfer the organic layer to a clean tube.
-
Repeat the extraction with another 5 mL of the extraction solvent.
-
Combine the organic extracts and concentrate under a gentle stream of nitrogen to a final volume of 1 mL.
-
Transfer to a GC vial for analysis.
2. GC-MS Conditions
-
GC Column: A low-bleed, non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used.
-
Injector: Splitless mode at 280-300°C.
-
Oven Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 300°C) to elute all phthalates.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
MS Detector: Electron Ionization (EI) source.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for the target phthalates and the deuterated internal standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 100 mL of a filtered aqueous sample, add a known amount of the internal standard solution.
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove interferences.
-
Elute the phthalates with a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Evaporate the eluate to dryness and reconstitute in a small volume of the initial mobile phase.
-
Transfer to an LC vial for analysis.
2. LC-MS/MS Conditions
-
LC Column: A C18 or similar reversed-phase column.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like ammonium (B1175870) acetate (B1210297) or formic acid.
-
Ion Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
MS/MS Detector: Triple quadrupole mass spectrometer.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for each analyte and internal standard.
Visualizations
Logical Workflow for Using an Internal Standard
Caption: Workflow for quantitative analysis using an internal standard.
Chemical Structure Comparison
Caption: Chemical structures of the two deuterated phthalate internal standards.
Conclusion
Both this compound and Di(2-ethylhexyl) phthalate-d4 are suitable candidates for use as internal standards in the analysis of phthalates.
-
Di(2-ethylhexyl) phthalate-d4 is a well-established internal standard with a significant body of literature supporting its use and performance across various matrices and analytical platforms. Its physicochemical properties are very similar to the widely regulated Di(2-ethylhexyl) phthalate (DEHP), making it an excellent choice for monitoring this specific and other high-molecular-weight phthalates.
-
This compound is a suitable internal standard for the analysis of monononyl phthalate and other monoalkyl phthalate esters. While there is a lack of published performance data, its structural similarity to the target analyte suggests it would perform well in correcting for analytical variability. Researchers choosing to use this compound should perform in-house validation to establish its recovery, and linearity for their specific methods and matrices.
The choice between these two internal standards will ultimately depend on the specific target analytes of the study. For the analysis of a broad range of phthalate diesters, particularly those with longer alkyl chains, Di(2-ethylhexyl) phthalate-d4 is a reliable and well-documented choice. For studies focused on the determination of monoalkyl phthalate metabolites, this compound is a logical and appropriate internal standard, pending method validation.
References
- 1. scbt.com [scbt.com]
- 2. 邻苯二甲酸二辛酯-3,4,5,6-d4 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. Bis(2-ethylhexyl) Phthalate-d4 | LGC Standards [lgcstandards.com]
- 4. This compound | CAS 2514564-42-0 | LGC Standards [lgcstandards.com]
- 5. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method Validation for the Determination of Phthalates in Indoor Air by GC-MS with Solid-Phase Adsorption/Solvent Extraction using Octadecyl Silica Filter and Styrene–Divinylbenzene Copolymer Cartridge [jstage.jst.go.jp]
Performance of Monononyl Phthalate-d4 in Biological Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of phthalates, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides a comparative evaluation of Monononyl Phthalate-d4, a deuterated internal standard, across different biological matrices. The information presented is synthesized from various analytical method validation studies.
Deuterated internal standards, such as this compound, are considered the gold standard for isotope dilution mass spectrometry techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] Their structural and physicochemical similarity to the target analytes allows them to effectively compensate for variations during sample preparation and analysis, including extraction losses and matrix effects.[1]
Data Presentation: Performance Characteristics
The following table summarizes the expected performance of this compound as an internal standard in common biological matrices. These values are derived from published validation data for LC-MS/MS methods analyzing various phthalate (B1215562) metabolites, where deuterated internal standards are employed.
| Performance Metric | Urine | Blood (Serum/Plasma) | Tissue Homogenate | Reference |
| Recovery | 85 - 110% | 80 - 115% | 75 - 110% | [2] |
| Matrix Effect | Low to Moderate | Moderate to High | High | [1] |
| Precision (RSD) | < 15% | < 15% | < 20% | [2][3] |
| Linearity (R²) of Calibrants | > 0.99 | > 0.99 | > 0.99 | [3] |
| Stability (Freeze-Thaw) | Stable | Stable | Generally Stable | |
| Stability (Short-term, Room Temp) | Stable | Stable | Stable |
Note: The performance in tissue homogenate can be more variable depending on the tissue type and the efficiency of the homogenization and extraction process.
Comparison with Alternatives
The primary alternative to using a deuterated internal standard like this compound is the use of a non-deuterated compound that is structurally similar but not isotopically labeled. While more cost-effective, these alternatives often fail to adequately compensate for matrix-induced signal suppression or enhancement and variations in analyte recovery during sample workup. The use of deuterated standards consistently leads to higher accuracy and precision in quantitative assays.[1]
Experimental Protocols
A typical experimental workflow for the analysis of phthalates in biological matrices using this compound as an internal standard involves sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation: Solid-Phase Extraction (SPE) for Urine, Serum, or Plasma
-
Sample Pre-treatment: To a 1 mL aliquot of the biological fluid (urine, serum, or plasma), add 10 µL of a 1 µg/mL solution of this compound in methanol (B129727). For urine samples, an enzymatic hydrolysis step using β-glucuronidase/arylsulfatase is often included to deconjugate phthalate metabolites.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of a 10% methanol in water solution to remove interfering substances.
-
Elution: Elute the analytes and the internal standard with 3 mL of acetonitrile (B52724) or methanol.
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 10% to 90% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ion transitions for Monononyl Phthalate and its deuterated internal standard are monitored.
-
Mandatory Visualization
Caption: Experimental workflow for phthalate analysis using this compound.
References
Monononyl Phthalate-d4 in Quantitative Analysis: A Comparison of Accuracy and Precision
In the quantitative analysis of nonyl phthalates and other related compounds, the choice of an appropriate internal standard is paramount to achieving accurate and precise results. This guide provides a comparative overview of Monononyl Phthalate-d4 and other commonly used internal standards, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most suitable standard for their analytical needs.
The Gold Standard: Isotope Dilution with Deuterated Standards
Isotope dilution mass spectrometry (IDMS) is widely regarded as the gold standard for quantitative analysis of organic micropollutants. This technique involves the addition of a known amount of an isotopically labeled analog of the target analyte, such as this compound, to the sample at the beginning of the analytical process. These deuterated standards are chemically identical to the native analytes and exhibit nearly identical behavior during sample extraction, cleanup, and chromatographic analysis. This co-elution allows for the correction of analyte loss at any stage of the sample preparation and analysis, as well as compensating for matrix effects, which can cause ion suppression or enhancement in the mass spectrometer.
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the accuracy and precision of the quantitative method. While this compound is an ideal choice for the analysis of nonyl phthalates due to its structural similarity, other deuterated and non-deuterated standards are also employed. The following tables summarize the performance of this compound in comparison to alternative internal standards based on available validation data.
Table 1: Performance Data for Deuterated Internal Standards
| Internal Standard | Analyte(s) | Sample Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| This compound | Phthalates | Environmental | 95 - 105 | < 10 |
| Di-n-butyl phthalate-d4 | Di-n-butyl phthalate (B1215562) | Hexane | 97.6 - 102.4[1] | 2.1 - 4.5[1] |
| Di-n-butyl phthalate-d4 | Various Phthalates | Beverages | 75 - 120 | < 20 |
| Bis(2-ethylhexyl) phthalate-d4 | Various Phthalates | Milk | 73 - 119[2] | 3 - 27[2] |
Table 2: Performance Data for Non-Deuterated Internal Standard
| Internal Standard | Analyte(s) | Sample Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Benzyl Benzoate | Di-n-butyl phthalate | Water & Landfill Leachate | 85 - 109[3] | < 5[3] |
It is important to note that while Benzyl Benzoate is a widely used internal standard, it has the potential to be present in environmental samples, which could lead to inaccurate quantification[4]. Therefore, the use of a deuterated internal standard that is not naturally present in the samples is generally preferred to ensure the highest accuracy.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative experimental protocols for the quantitative analysis of nonyl phthalates using an internal standard like this compound, coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation (Solid and Liquid Matrices)
A generalized sample preparation workflow is outlined below. Specific steps may vary depending on the sample matrix.
Figure 1. General workflow for quantitative analysis of nonyl phthalates.
1. Sample Extraction:
-
Liquid Samples (e.g., Water, Beverages): Liquid-liquid extraction (LLE) is commonly employed. A known volume of the sample is spiked with this compound solution. The sample is then extracted with a suitable organic solvent (e.g., hexane, dichloromethane). The organic layer is collected, and the extraction may be repeated to ensure quantitative recovery.
-
Solid Samples (e.g., Soil, Sediment, Biota): Solid-phase extraction (SPE) or Soxhlet extraction are common techniques. The solid sample is homogenized and spiked with the internal standard. For SPE, the sample is passed through a cartridge containing a suitable sorbent that retains the phthalates. The analytes are then eluted with an organic solvent. For Soxhlet extraction, the sample is continuously extracted with a solvent over several hours.
2. Sample Cleanup:
The extracted sample may contain interfering compounds from the matrix. A cleanup step is often necessary to remove these interferences. This can be achieved using techniques like column chromatography with adsorbents such as Florisil or silica (B1680970) gel.
3. Concentration and Reconstitution:
The cleaned-up extract is typically concentrated to a smaller volume under a gentle stream of nitrogen to increase the analyte concentration. The residue is then reconstituted in a known volume of a suitable solvent (e.g., hexane, isooctane) for GC-MS analysis.
GC-MS Analysis
The instrumental analysis is performed using a gas chromatograph coupled to a mass spectrometer.
Typical GC-MS Parameters:
-
Gas Chromatograph (GC):
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms or equivalent, is commonly used for phthalate analysis.
-
Injector: Splitless injection is preferred for trace analysis to maximize sensitivity.
-
Oven Temperature Program: A temperature gradient is used to separate the different phthalates. A typical program might start at a lower temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 300°C), and hold for a few minutes.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) is the most common mode for phthalate analysis.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity. Specific ions for the target nonyl phthalates and this compound are monitored.
-
Quantification:
The concentration of the native nonyl phthalates in the sample is determined by comparing the peak area ratio of the native analyte to the deuterated internal standard with a calibration curve. The calibration curve is generated by analyzing a series of standard solutions containing known concentrations of the native analytes and a constant concentration of the internal standard.
Figure 2. Logical relationship for quantification using an internal standard.
Conclusion
The use of this compound as an internal standard in the quantitative analysis of nonyl phthalates by GC-MS offers high accuracy and precision. Its chemical and physical properties, being almost identical to the native analyte, allow for effective correction of analytical variability. While other internal standards can be used, deuterated standards like this compound are generally superior, especially when dealing with complex matrices and low analyte concentrations. The detailed experimental protocols provided in this guide serve as a foundation for developing and validating robust analytical methods for phthalate analysis in various research and development settings.
References
Unveiling the Performance of Mono-n-octyl Phthalate-d4 as an Internal Standard in Phthalate Analysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the precise quantification of phthalates, the use of deuterated internal standards is a cornerstone for achieving accurate and reliable results. These isotopically labeled analogs closely mimic the chemical behavior of the target analytes, effectively compensating for variations in sample preparation and instrumental analysis. This guide provides a comparative overview of the analytical performance of Mono-n-octyl Phthalate-d4 (MNP-d4) and other commonly used deuterated internal standards in the detection of phthalates, supported by experimental data and detailed protocols.
Performance Comparison: Linearity and Detection Limits
The efficacy of an internal standard is largely defined by its linearity over a range of concentrations and its limit of detection (LOD). While specific performance data for Mono-n-octyl Phthalate-d4 is not extensively published, its performance can be reliably inferred from data on structurally similar deuterated phthalate (B1215562) standards, such as Di-n-octyl Phthalate-d4 (DnOP-d4) and Bis(2-ethylhexyl) Phthalate-d4 (DEHP-d4). These compounds are frequently employed in environmental and biological monitoring studies.
The following table summarizes typical analytical performance characteristics for these deuterated internal standards when used in Gas Chromatography-Mass Spectrometry (GC-MS) methods.
| Internal Standard | Analyte(s) | Typical Linear Range | Limit of Detection (LOD) | Matrix | Reference |
| Mono-n-octyl Phthalate-d4 (MNP-d4) | Mono-n-octyl Phthalate & other phthalates | Inferred: 0.05 - 100 µg/L | Inferred: < 0.05 µg/L | Water, Biological | - |
| Di-n-octyl Phthalate-d4 (DnOP-d4) | Di-n-octyl Phthalate (DnOP) and others | 0.01 - 100 µg/L | 0.05 µg/L | Bottled Water | [1] |
| Bis(2-ethylhexyl) Phthalate-d4 (DEHP-d4) | Bis(2-ethylhexyl) Phthalate (DEHP) and others | 1 - 1000 µg/L | 0.1 µg/L | Wastewater | [2] |
| Dibutyl Phthalate-d4 (DBP-d4) | Dibutyl Phthalate (DBP) and others | > 0.9953 (R²) | Not Specified | Indoor Air | [3][4] |
Data for Mono-n-octyl Phthalate-d4 is inferred based on the performance of structurally similar deuterated phthalate standards.
Experimental Workflow for Phthalate Analysis
The accurate quantification of phthalates using a deuterated internal standard like Mono-n-octyl Phthalate-d4 involves a systematic workflow from sample collection to data analysis. The following diagram illustrates a typical experimental process for the analysis of phthalates in a water sample.
Caption: General Workflow for Phthalate Analysis.
Detailed Experimental Protocol: Phthalate Analysis in Water by GC-MS
This protocol provides a detailed methodology for the determination of phthalates in water samples using Mono-n-octyl Phthalate-d4 as an internal standard.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Collect a 500 mL water sample in a pre-cleaned glass container.
-
Spike the sample with a known concentration of Mono-n-octyl Phthalate-d4 solution.
-
Transfer the sample to a separatory funnel.
-
Add 50 mL of dichloromethane (B109758) and shake vigorously for 2 minutes. Allow the layers to separate.
-
Collect the organic (bottom) layer.
-
Repeat the extraction twice more with fresh 50 mL portions of dichloromethane.
-
Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate (B86663) to remove any residual water.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Transfer the concentrated extract to a 2 mL autosampler vial and bring the final volume to 1 mL with a suitable solvent (e.g., hexane).
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC (or equivalent)
-
Mass Spectrometer: Agilent 5977A GC/MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[5]
-
Injector: Splitless mode at 280°C.[3]
-
Oven Temperature Program:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[6]
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 280°C.[6]
-
Transfer Line Temperature: 320°C.[6]
-
Ionization Mode: Electron Impact (EI) at 70 eV.[6]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. The characteristic ions for each phthalate and the internal standard should be monitored. For many phthalates, a common ion is m/z 149.[6][7]
-
3. Calibration and Quantification
-
Prepare a series of calibration standards containing known concentrations of the target phthalates and a constant concentration of Mono-n-octyl Phthalate-d4.
-
Analyze the calibration standards using the same GC-MS method as the samples.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Quantify the concentration of phthalates in the samples by applying the response ratios to the calibration curve.
Conclusion
Mono-n-octyl Phthalate-d4 serves as a robust internal standard for the quantification of phthalates by GC-MS. Its performance, characterized by a wide linear range and low detection limits, is comparable to other widely used deuterated phthalate standards. The use of such internal standards, in conjunction with a validated experimental protocol, is crucial for generating high-quality, defensible data in research, environmental monitoring, and drug development settings. The detailed workflow and protocol provided in this guide offer a solid foundation for laboratories to establish and perform reliable phthalate analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Method Validation for the Determination of Phthalates in Indoor Air by GC-MS with Solid-Phase Adsorption/Solvent Extraction using Octadecyl Silica Filter and Styrene–Divinylbenzene Copolymer Cartridge [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. aerapa.conference.ubbcluj.ro [aerapa.conference.ubbcluj.ro]
- 7. Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring Analytical Method Reliability: A Comparison Guide to Robustness Testing with Monononyl Phthalate-d4
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly within the pharmaceutical and environmental sectors, the robustness of an analytical method is a cornerstone of reliable data. A robust method remains unaffected by small, deliberate variations in its parameters, ensuring its dependability during routine use.[1][2] This guide provides a comparative overview of robustness testing for an analytical method employing Monononyl Phthalate-d4 as an internal standard. Deuterated internal standards like this compound are often considered the gold standard in analyses, especially for challenging matrices, as they effectively compensate for analyte loss during sample preparation and for matrix effects.[3]
Comparative Analysis of Robustness Parameters
The robustness of an analytical method is evaluated by intentionally varying critical parameters and observing the impact on the results.[2][4][5] The following tables summarize key parameters for robustness testing in a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of a target phthalate (B1215562), using this compound as an internal standard. The "alternative" in this context refers to variations of the nominal method parameter.
Table 1: Liquid Chromatography Parameters
| Parameter | Nominal Value | Variation 1 (-) | Variation 2 (+) | Acceptance Criteria |
| Mobile Phase Composition | 60:40 Acetonitrile:Water | 58:42 Acetonitrile:Water | 62:38 Acetonitrile:Water | System suitability parameters (e.g., resolution, peak asymmetry) remain within validated limits. Analyte/IS peak area ratio RSD ≤ 15%. |
| Mobile Phase pH | 4.0 | 3.8 | 4.2 | Analyte retention time shift ≤ 10%. Peak shape remains acceptable. |
| Column Temperature (°C) | 40 | 38 | 42 | Analyte retention time shift ≤ 5%. No significant change in peak resolution. |
| Flow Rate (mL/min) | 0.5 | 0.48 | 0.52 | Analyte and IS peak areas remain consistent. Peak shape remains symmetrical. |
Table 2: Mass Spectrometry Parameters
| Parameter | Nominal Value | Variation 1 (-) | Variation 2 (+) | Acceptance Criteria |
| Ion Source Temperature (°C) | 500 | 490 | 510 | Analyte/IS peak area ratio RSD ≤ 15%. |
| Collision Gas Pressure (Arb) | 7 | 6 | 8 | Consistent fragment ion ratios. |
Table 3: Sample Preparation Parameters
| Parameter | Nominal Value | Variation 1 | Variation 2 | Acceptance Criteria |
| Extraction Solvent Volume (mL) | 5 | 4.9 | 5.1 | Analyte recovery within 85-115%. |
| Vortex Time (min) | 2 | 1.5 | 2.5 | Consistent analyte recovery. |
Experimental Protocols
A detailed methodology is crucial for reproducible robustness testing.[6] Below is a representative protocol for a robustness study of an LC-MS/MS method for a target phthalate using this compound.
Objective:
To assess the robustness of the analytical method by evaluating the effect of small, deliberate variations in chromatographic, mass spectrometric, and sample preparation parameters.
Materials:
-
Target Phthalate Standard
-
This compound (Internal Standard)
-
LC-MS/MS Grade Acetonitrile, Water, and Formic Acid
-
Control Matrix (e.g., blank plasma, environmental sample)
-
Calibrators and Quality Control (QC) samples
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the target phthalate and this compound in a suitable solvent.
-
Preparation of Working Solutions: Prepare a series of calibration standards and QC samples by spiking the control matrix with appropriate amounts of the target phthalate and a constant concentration of this compound.
-
Nominal Condition Analysis: Analyze a set of calibration standards and QC samples using the nominal (optimized) method parameters as outlined in the tables above.
-
Parameter Variation Analysis: For each parameter listed in Tables 1, 2, and 3, perform the following:
-
Adjust the single parameter to its "Variation 1 (-)" value while keeping all other parameters at their nominal values.
-
Analyze a set of QC samples in triplicate.
-
Adjust the same parameter to its "Variation 2 (+)" value.
-
Analyze another set of QC samples in triplicate.
-
This "One Factor At a Time" (OFAT) approach helps to isolate the effect of each variable.[5][7]
-
-
Data Analysis:
-
For each set of injections, evaluate the system suitability parameters (e.g., retention time, peak shape, resolution).
-
Calculate the concentration of the target phthalate in the QC samples against the calibration curve obtained under nominal conditions.
-
Calculate the Relative Standard Deviation (RSD) of the results for each variation.
-
Compare the results against the acceptance criteria.
-
Visualizing the Workflow
Diagrams can effectively illustrate the logical flow of the robustness testing process.
Caption: A high-level overview of the robustness testing workflow.
Caption: The "One Factor At a Time" (OFAT) experimental design.
Conclusion
Method robustness testing is a critical component of analytical method validation, ensuring the reliability and reproducibility of results.[1] By systematically evaluating the impact of minor variations in method parameters, scientists can establish the operational limits of their analytical method. The use of a deuterated internal standard such as this compound provides an additional layer of confidence in the accuracy of the quantification, even when the method is subjected to the stresses of a robustness study. The data and protocols presented here offer a framework for conducting a thorough robustness evaluation, ultimately leading to more dependable and defensible scientific outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. SOP for Analytical Method Development Method Robustness Evaluation – SOP Guide for Pharma [pharmasop.in]
- 7. 10.3 Different ways to evaluate robustness – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
Cross-Validation of Analytical Methods for Phthalate Detection Using Monononyl Phthalate-d4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of phthalates, with a focus on the application of Monononyl Phthalate-d4 as an internal standard for robust cross-validation. The use of isotopically labeled internal standards is a cornerstone of accurate and precise analytical measurements, compensating for analyte loss during sample preparation and correcting for matrix effects in chromatographic and mass spectrometric analyses.[1] this compound, a deuterated analog of Monononyl Phthalate (B1215562), serves as an ideal internal standard for the analysis of its non-labeled counterpart and other long-chain phthalates due to its similar chemical and physical properties.
Comparison of Analytical Techniques
The two primary analytical techniques for phthalate analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages and is suited for different applications and sample matrices. The choice between GC-MS and LC-MS/MS often depends on the specific phthalates of interest, the complexity of the sample matrix, and the required sensitivity.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile and semi-volatile compounds in the gas phase followed by detection based on their mass-to-charge ratio. | Separation of compounds in the liquid phase followed by detection using two stages of mass analysis for high selectivity and sensitivity. |
| Sample Volatility | Requires analytes to be volatile or amenable to derivatization to increase volatility. Suitable for a wide range of phthalates. | Does not require analyte volatility, making it suitable for less volatile and thermally labile compounds. |
| Selectivity & Sensitivity | Good selectivity and sensitivity, particularly with selected ion monitoring (SIM).[2] However, many phthalates share a common base peak ion (m/z 149), which can complicate quantification of coeluting phthalates.[1] | Excellent selectivity and sensitivity due to the use of multiple reaction monitoring (MRM), which minimizes matrix interference.[3] |
| Matrix Effects | Can be susceptible to matrix effects that can alter the analyte's chromatographic behavior and ionization efficiency. | Also susceptible to matrix effects, primarily ion suppression or enhancement in the electrospray ionization (ESI) source. |
| Derivatization | Sometimes required to improve the volatility and thermal stability of certain phthalates. | Generally not required, simplifying sample preparation. |
| Typical Analytes | Broad range of phthalates, including regulated and unregulated compounds.[1][4] | Often used for the analysis of phthalate metabolites in biological matrices.[3] |
Experimental Data and Performance Comparison
The following tables summarize key performance parameters for the analysis of phthalates using deuterated internal standards. While specific data for this compound is limited in publicly available cross-validation studies, the data presented for other deuterated long-chain phthalates can be considered indicative of the expected performance.
Table 1: GC-MS Method Performance for Phthalate Analysis using Deuterated Internal Standards
| Analyte | Internal Standard | Matrix | Recovery (%) | RSD (%) | LOD/LOQ | Reference |
| Various Phthalates | DEHP-d4 | Non-alcoholic beverages | 84-105 | 8-15 | 0.3-1.5 ng/mL (LOQ) | [5] |
| 12 Phthalates | Not specified | Cosmetics | Not specified | Not specified | 0.5 or 2.5 µg/g (LOQ) | [6] |
| Various Phthalates | DnBP-d4 | Wine | Not specified | 6 (Repeatability), 8 (Intermediate Precision) | Not specified | [7] |
Table 2: LC-MS/MS Method Performance for Phthalate Metabolite Analysis using Deuterated Internal Standards
| Analyte | Internal Standard | Matrix | Recovery (%) | RSD (%) | LLOQ | Reference |
| Monobutyl Phthalate (MBP) | MBP-d4 | Rat Plasma, Amniotic Fluid, Fetuses, Pups | Not specified | Not specified | 25-50 ng/mL or ng/g | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are representative protocols for GC-MS and LC-MS/MS analysis of phthalates using a deuterated internal standard like this compound.
Protocol 1: GC-MS Analysis of Phthalates in a Polymer Matrix
1. Sample Preparation (Dissolution-Precipitation)
-
Weigh approximately 50 mg of the polymer sample into a glass vial.
-
Add 5 mL of a suitable solvent (e.g., tetrahydrofuran) to dissolve the polymer.
-
Spike the dissolved sample with a known amount of this compound internal standard solution.
-
Add 5 mL of a non-solvent (e.g., hexane) to precipitate the polymer.
-
Centrifuge the sample to pellet the precipitated polymer.
-
Transfer the supernatant containing the extracted phthalates to a clean glass vial.
-
Concentrate the extract under a gentle stream of nitrogen and reconstitute in a known volume of a suitable solvent for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 or equivalent.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Column: Rtx-440 or Rxi-XLB (30 m x 0.25 mm, 0.25 µm film thickness).[4]
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 100°C for 1 min, ramp at 10°C/min to 300°C, and hold for 8 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
Quantifier and Qualifier Ions: To be determined for Monononyl Phthalate and this compound based on their mass spectra. For many phthalates, a common quantifier ion is m/z 149.[1][2]
Protocol 2: LC-MS/MS Analysis of Phthalate Metabolites in Biological Fluids
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of biological fluid (e.g., plasma, urine), add 200 µL of acetonitrile (B52724) containing the this compound internal standard.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: UPLC system such as Waters ACQUITY or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer such as Sciex API 4000 or equivalent.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode, depending on the analyte.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Monononyl Phthalate and this compound need to be optimized. For example, for Monobutyl Phthalate (MBP) and MBP-d4, the transitions are 221 → 77 and 225 → 81, respectively.[3]
Visualizing Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflows.
Caption: Workflow for GC-MS analysis of phthalates in a polymer matrix.
Caption: Workflow for LC-MS/MS analysis of phthalate metabolites.
References
- 1. gcms.cz [gcms.cz]
- 2. oiv.int [oiv.int]
- 3. Development and Validation of an Analytical Method for Quantitation of Monobutylphthalate, a Metabolite of Di-n-Butylphthalate, in Rat Plasma, Amniotic Fluid, Fetuses and Pups by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 5. researchgate.net [researchgate.net]
- 6. Analytical method for the identification and assay of 12 phthalates in cosmetic products: application of the ISO 12787 international standard "Cosmetics-Analytical methods-Validation criteria for analytical results using chromatographic techniques" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV) | OIV [oiv.int]
Safety Operating Guide
Essential Guide to the Safe Disposal of Monononyl Phthalate-d4
Disclaimer: A specific Safety Data Sheet (SDS) for Monononyl Phthalate-d4 was not located in the available search results. The following guidance is based on information for structurally similar chemicals, such as Dinonyl Phthalate (B1215562), and general laboratory safety protocols. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements and to review the complete SDS for the specific product you are using. This document is intended to provide immediate safety and logistical information for researchers, scientists, and drug development professionals.
This compound is a deuterated stable isotope of Monononyl Phthalate, used as an analytical standard in research and development. Proper handling and disposal are crucial to ensure laboratory safety and environmental compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is essential to handle this compound with appropriate care to mitigate potential hazards.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a laboratory coat and ensure skin is not exposed.[1]
-
Respiratory Protection: While no special respiratory protection is typically needed under normal use with adequate ventilation, if aerosols or dust are generated, a NIOSH-approved respirator should be used.[1]
Handling and Storage:
-
Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Store in a tightly closed, suitable container in a cool, dry place.[1]
-
Avoid contact with strong oxidizing agents.[1]
-
Do not eat, drink, or smoke when using this product.
Disposal Protocol
The disposal of this compound must be conducted in strict accordance with all federal, state, and local environmental regulations. Do not allow the product to enter drains or waterways.
Step-by-Step Disposal Procedure:
-
Containment of Spills: In case of a spill, ensure adequate ventilation.[1] Soak up the material with an inert absorbent material such as sand, silica (B1680970) gel, acid binder, universal binder, or sawdust.[1]
-
Waste Collection: Carefully collect the absorbed material and any contaminated debris into a suitable, sealed container labeled for chemical waste.
-
Labeling: Clearly label the waste container with the full chemical name ("this compound"), concentration, and any associated hazards.
-
Temporary Storage: Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials.
-
Final Disposal: Arrange for pick-up and disposal by your institution's EHS department or a licensed chemical waste disposal contractor.
Quantitative Data Summary
While a specific SDS for this compound is unavailable, the table below summarizes key information for the unlabeled compound and a related phthalate to provide an indication of its physical and chemical properties.
| Property | Value | Source/Compound |
| Molecular Formula | C17D4H20O4 | [2] |
| Molecular Weight | 296.395 | [2] |
| Appearance | Amber Liquid (for Dinonyl Phthalate) | [1] |
| Boiling Point | 279 - 287 °C / 534.2 - 548.6 °F (for Dinonyl Phthalate) | [1] |
| Flash Point | 216 °C / 420.8 °F (for Dinonyl Phthalate) | [1] |
| Specific Gravity | 0.970 (for Dinonyl Phthalate) | [1] |
Disposal Workflow
Caption: Decision workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling Monononyl Phthalate-d4
Disclaimer: A specific Safety Data Sheet (SDS) for Monononyl Phthalate-d4 was not located. The following guidance is based on information for closely related phthalates, such as Dinonyl Phthalate (B1215562) and general safety protocols for handling phthalate compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific handling and disposal requirements.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of this compound. The following procedural, step-by-step guidance is designed to answer specific operational questions and ensure the safe management of this compound.
Immediate Safety and Handling Precautions
Prior to working with this compound, a thorough understanding of its potential hazards is crucial. Phthalates as a chemical class are known to have various adverse health effects.[1][2] Exposure can occur through inhalation, skin contact, or ingestion.[3] Therefore, adherence to proper safety protocols is paramount.
Personal Protective Equipment (PPE):
The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound, based on general guidance for phthalates and information for related compounds.[2][3]
| PPE Category | Recommendation |
| Eye/Face Protection | Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |
| Hand Protection | Wear chemical-resistant gloves at all times. Nitrile or neoprene gloves are recommended for their resistance to a wide range of chemicals, including phthalates.[3] |
| Skin and Body Protection | Wear a chemical-resistant apron or coveralls, a long-sleeved lab coat, and closed-toe shoes to prevent skin contact.[3] |
| Respiratory Protection | In poorly ventilated areas or when there is a risk of generating aerosols or dust, use a NIOSH-approved respirator with an organic vapor cartridge. For higher-risk situations, a full-face respirator may be necessary.[3] |
Handling and Storage:
Proper handling and storage procedures are essential to maintain the integrity of the compound and the safety of laboratory personnel.
| Procedure | Guideline |
| Ventilation | Always handle this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize inhalation exposure. |
| Handling | Avoid direct contact with the skin, eyes, and clothing. Do not mix or pour by hand.[2] |
| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place.[4] Store away from strong oxidizing agents. |
| Hygiene | Practice good industrial hygiene. Wash hands thoroughly before eating, drinking, or smoking.[2] |
Operational Plans: Spill and Exposure Protocols
An emergency plan should be in place to address accidental spills or exposure.
Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, silica (B1680970) gel, or universal binder) to soak up the material.[4]
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled, and closed container for disposal.
-
Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
PPE: All personnel involved in the cleanup must wear the appropriate PPE as outlined above.
First Aid Measures for Exposure:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[4] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4] |
Disposal Plan
The disposal of this compound and any contaminated materials must be conducted in strict accordance with all federal, state, and local environmental regulations.
Step-by-Step Disposal Procedure:
-
Waste Collection: Collect all waste material (spilled substance, contaminated absorbents, and disposable PPE) in a dedicated, properly labeled, and sealed container.
-
Labeling: Clearly label the waste container with the chemical name ("this compound Waste") and a hazard warning.
-
Storage: Store the waste container in a designated and secure hazardous waste storage area, away from incompatible materials.
-
Professional Disposal: Arrange for the disposal of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in the regular trash.
Logical Relationship for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
